molecular formula C10H6ClN3O2 B1357126 3-Chloro-6-(3-nitrophenyl)pyridazine CAS No. 58059-33-9

3-Chloro-6-(3-nitrophenyl)pyridazine

Cat. No.: B1357126
CAS No.: 58059-33-9
M. Wt: 235.62 g/mol
InChI Key: LRAQNZJWWRMXFF-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-nitrophenyl)pyridazine is a useful research compound. Its molecular formula is C10H6ClN3O2 and its molecular weight is 235.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(3-nitrophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O2/c11-10-5-4-9(12-13-10)7-2-1-3-8(6-7)14(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAQNZJWWRMXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482735
Record name 3-chloro-6-(3-nitrophenyl)pyridazine
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Molecular Weight

235.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58059-33-9
Record name 3-chloro-6-(3-nitrophenyl)pyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-(3-nitrophenyl)pyridazine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties of 3-Chloro-6-(3-nitrophenyl)pyridazine. It should be noted that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some information presented is based on data from structurally similar compounds and established chemical principles. All handling of this chemical should be conducted by qualified professionals in a controlled laboratory setting, adhering to all appropriate safety protocols.

Executive Summary

This compound is a heterocyclic aromatic compound belonging to the pyridazine class. The pyridazine core is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and antimicrobial agents. This guide summarizes the core chemical identifiers, predicted physicochemical properties, a detailed proposed synthesis protocol, and the general biological context of this compound to support ongoing research and development efforts.

Core Chemical Properties

The fundamental chemical identifiers for this compound are well-established. This data is crucial for substance registration, identification, and safety data sheet (SDS) management.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 58059-33-9N/A
Molecular Formula C₁₀H₆ClN₃O₂N/A
Molecular Weight 235.63 g/mol N/A
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=NN=C(C=C2)ClN/A
InChI Key Not available in public databasesN/A

Physicochemical and Safety Data

While specific experimental data for this compound is scarce, the following table includes predicted values and data from closely related analogs to provide a comparative reference.

PropertyValueNotes
Physical State Solid (Predicted)Based on related pyridazine structures
Melting Point 159-161 °CExperimental value for the analog 3-Chloro-6-phenylpyridazine.[1]
Boiling Point Not available-
Solubility Not availableExpected to be soluble in common organic solvents like DMSO and DMF.
Hazard Statements H302, H315, H319, H335Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical workflow for the synthesis of the target compound involves two primary stages: the formation of the pyridazinone ring followed by a chlorination step.

G reagent reagent intermediate intermediate product product condition condition A 3-Nitrobenzoylpropionic acid C 6-(3-Nitrophenyl)pyridazin-3(2H)-one A->C Cyclocondensation (e.g., in Ethanol, Reflux) B Hydrazine Hydrate B->C E This compound C->E Chlorination (e.g., Reflux) D Phosphorus Oxychloride (POCl₃) D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from procedures for structurally similar pyridazines and should be optimized for this specific synthesis.[3][4]

Step 1: Synthesis of 6-(3-Nitrophenyl)pyridazin-3(2H)-one

  • To a solution of 4-(3-nitrophenyl)-4-oxobutanoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and dry under vacuum to yield the crude 6-(3-nitrophenyl)pyridazin-3(2H)-one.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified intermediate.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the 6-(3-nitrophenyl)pyridazin-3(2H)-one (1 equivalent) from Step 1.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the product precipitates.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Predicted Spectral Data

While experimental spectra are not available, the following characteristics can be predicted based on the structure.

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on both the pyridazine and the nitrophenyl rings.

  • ¹³C NMR: The spectrum would display signals for the ten carbon atoms. Carbons attached to the electronegative nitrogen and chlorine atoms in the pyridazine ring would appear at the lower field.

  • IR Spectroscopy: Characteristic absorption bands are expected for C=N and C=C stretching vibrations of the aromatic rings, C-Cl stretching, and strong symmetric and asymmetric stretching bands for the nitro (NO₂) group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 235 and an isotope peak (M+2) at m/z 237 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Biological Activity and Drug Development Context

Specific biological studies on this compound have not been identified in the literature. However, the pyridazine scaffold is a key structural motif in many biologically active compounds.

General Biological Activities of Pyridazine Derivatives

Pyridazine derivatives have been reported to possess a wide array of pharmacological activities, making them attractive scaffolds for drug discovery.[5][6][7] The functionalization of the pyridazine ring allows for the modulation of its physicochemical properties and biological targets.

G core core activity activity target_mol target_mol A Pyridazine Scaffold B Anticancer A->B C Antimicrobial A->C D Anti-inflammatory A->D E Cardiovascular A->E F This compound F->A is a derivative of

Caption: Relationship between the Pyridazine scaffold and its diverse biological activities.

  • Anticancer Activity: Many pyridazine derivatives have been investigated as potential anticancer agents. They can act through various mechanisms, including the inhibition of kinases such as c-Jun N-terminal kinase (JNK1), which is involved in cell proliferation and survival pathways.[8]

  • Antimicrobial Activity: The pyridazine nucleus is a component of various compounds synthesized and tested for their antibacterial and antifungal properties.[8]

  • Other Activities: The pyridazine scaffold has also been associated with anti-inflammatory, cardiovascular, and central nervous system activities.[8]

Given that this compound combines the pyridazine core with a chloro-substituent (a common reactive handle for further derivatization) and a nitrophenyl group (a known pharmacophore in some contexts), it represents a compound of interest for screening in various biological assays, particularly in oncology and infectious disease research. Further studies are required to elucidate its specific biological profile and mechanism of action.

References

Technical Whitepaper: 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Chloro-6-(3-nitrophenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for this exact molecule, this guide incorporates information from closely related pyridazine derivatives to provide a foundational understanding of its potential properties, synthesis, and biological applications.

Core Compound Identification

The fundamental chemical identity of the subject compound is as follows:

  • Chemical Name: this compound

  • CAS Number: 58059-33-9[1][2][3]

  • Molecular Formula: C₁₀H₆ClN₃O₂[1][2]

  • Molecular Weight: 235.62 g/mol [1]

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 58059-33-9[1][2][3]
Molecular Formula C₁₀H₆ClN₃O₂[1][2]
Molecular Weight 235.62 g/mol [1]
Purity Specification Typically ≥95%[1]
Long-Term Storage Store in a cool, dry place[1]

Synthesis and Experimental Protocols

The synthesis of 3-chloro-6-aryl-pyridazines typically involves the chlorination of a corresponding pyridazinone precursor. While a specific protocol for the 3-nitrophenyl variant is not detailed in the provided literature, a general and widely applicable methodology can be described.

General Synthesis of 3-Chloro-6-aryl-pyridazines

The key step is the conversion of a 6-aryl-3(2H)-pyridazinone to its 3-chloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask suitable for reflux, place the 6-(3-nitrophenyl)-3(2H)-pyridazinone precursor (1 equivalent).

  • Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents, to the flask. This step should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for a period of 2 to 7 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.[4][5]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and with vigorous stirring, pour the reaction mixture onto crushed ice. This will quench the excess POCl₃. The product may precipitate out of the aqueous solution.

  • Purification: Collect the crude product by filtration. Wash the solid with cold water to remove any remaining acids. The product can then be further purified by recrystallization from an appropriate solvent (e.g., ethanol, benzene) to yield the final this compound.[5]

Synthesis Workflow Diagram

G cluster_synthesis General Synthesis Workflow start 6-(3-nitrophenyl)-3(2H)-pyridazinone process Reflux (2-7h) start->process reagent Phosphorus Oxychloride (POCl3) reagent->process workup Quench with Ice Water process->workup product This compound workup->product

Caption: General workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

The pyridazine and pyridazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets.[6][7] Derivatives have shown extensive pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[8][9][10]

While specific signaling pathways for this compound are not documented, analogs have shown activity as:

  • GABA-A Receptor Antagonists: Certain pyridazine derivatives act as antagonists at the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.[11]

  • Microglial Activation Inhibitors: Related aminopyridazine compounds have been shown to inhibit the activation of microglia, suggesting a potential role in neuroinflammatory pathways.[11]

  • Anticancer Agents: The pyridazine core is being investigated for its potential to target signaling pathways involved in cancer cell proliferation.[8]

Table 2: Biological Activities of Related Pyridazine Derivatives
Compound IDStructureTargetActivity MetricValueReference
SR 95531 (Gabazine) 2-(3-carboxypropyl)-3-amino-6-(4-methoxyphenyl)pyridazineGABA-A Receptor AntagonistKᵢ0.15 µM[11]
SR 42641 3-amino-6-(4-chlorophenyl)pyridazine derivativeGABA-A Receptor AntagonistKᵢ0.28 µM[11]
Compound S5 Pyridazinobenzylpiperidine derivativeMAO-B InhibitionIC₅₀0.203 µM[11]
Generic Aminopyridazine 3-Amino-6-phenylpyridazine derivativeMicroglial Activation (IL-6 release)Inhibition-[11]

Logical Relationship Diagram: From Scaffold to Application

G cluster_logic Drug Discovery Potential scaffold Pyridazine Core (Privileged Structure) intermediate 3-Chloro-6-aryl-pyridazine (Versatile Intermediate) scaffold->intermediate Synthesis derivatives Diverse Compound Libraries intermediate->derivatives Derivatization targets Biological Targets (e.g., GABA-A, MAO-B, Kinases) derivatives->targets Screening applications Therapeutic Applications (CNS Disorders, Cancer, Infectious Disease) targets->applications Lead Optimization

Caption: Logical flow from the core pyridazine scaffold to potential therapeutic uses.

Conclusion

This compound, identified by CAS number 58059-33-9 , is a member of the pharmacologically significant pyridazine family. While direct experimental data on this specific compound is limited, the established synthetic routes and diverse biological activities of its analogs make it a compound of high interest for further investigation. Its versatile chloro-substituent provides a reactive handle for the synthesis of diverse compound libraries aimed at various therapeutic targets, particularly within the realms of neuropharmacology and oncology. Researchers are encouraged to use the provided general protocols as a starting point for the synthesis and exploration of this and related compounds.

References

Molecular Weight Determination of 3-Chloro-6-(3-nitrophenyl)pyridazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise determination of the molecular weight of 3-Chloro-6-(3-nitrophenyl)pyridazine. The calculation is based on its molecular formula and the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Molecular Formula and Weight Calculation

The chemical formula for this compound is C₁₀H₆ClN₃O₂. This formula is identical to its isomer, 3-Chloro-6-(4-nitrophenyl)pyridazine.[1] The molecular weight is the sum of the atomic weights of all atoms in the molecule.

The standard atomic weights for the elements are:

  • Carbon (C): [12.0096, 12.0116][2][3][4][5]

  • Hydrogen (H): [1.00784, 1.00811][2][3][6][7]

  • Chlorine (Cl): [35.446, 35.457][2][8][9][10]

  • Nitrogen (N): [14.00643, 14.00728][2][11][12][13][14]

  • Oxygen (O): [15.99903, 15.99977][2][3][15][16]

For the purpose of this calculation, the conventional atomic weights are used: C (12.011), H (1.008), Cl (35.453), N (14.007), and O (15.999).[17][18][19]

The following table summarizes the calculation of the molecular weight.

ElementSymbolQuantityStandard Atomic Weight (amu)Conventional Atomic Weight (amu)Total Weight (amu)
CarbonC10[12.0096, 12.0116]12.011120.11
HydrogenH6[1.00784, 1.00811]1.0086.048
ChlorineCl1[35.446, 35.457]35.453[20][21]35.453
NitrogenN3[14.00643, 14.00728]14.00742.021
OxygenO2[15.99903, 15.99977]15.99931.998
Total Molecular Weight 235.63 g/mol

The calculated molecular weight of this compound is 235.63 g/mol .

Note on Additional Requirements

The request for an in-depth technical guide, detailed experimental protocols, and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight. Such documentation would be relevant for experimental studies involving the synthesis, characterization, or biological activity of the compound, which are beyond the scope of this fundamental calculation.

References

Elucidation of the Chemical Structure of 3-Chloro-6-(3-nitrophenyl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-chloro-6-(3-nitrophenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route, predicted spectroscopic data, and detailed experimental protocols for its characterization. The information is presented to aid researchers in the synthesis, identification, and potential application of this and related pyridazine derivatives.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents onto the pyridazine core allows for the fine-tuning of their chemical and biological properties. The title compound, this compound, incorporates a chloro group and a nitrophenyl moiety, which are expected to influence its reactivity and potential as a scaffold in drug discovery. This guide details the analytical methodologies required to unequivocally determine its chemical structure.

Synthesis and Reaction Mechanism

A plausible synthetic route for this compound involves the chlorination of the corresponding pyridazinone precursor. This common method for synthesizing chloropyridazines is efficient and proceeds via a well-established mechanism.

Proposed Synthesis Workflow

The synthesis commences with the reaction of 3-nitroacetophenone with glyoxylic acid to form an intermediate, which is then cyclized with hydrazine to yield 6-(3-nitrophenyl)pyridazin-3(2H)-one. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), affords the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products 3-nitroacetophenone 3-nitroacetophenone intermediate_formation Intermediate Formation 3-nitroacetophenone->intermediate_formation glyoxylic_acid glyoxylic_acid glyoxylic_acid->intermediate_formation hydrazine hydrazine cyclization Cyclization with Hydrazine hydrazine->cyclization intermediate_formation->cyclization pyridazinone 6-(3-nitrophenyl)pyridazin-3(2H)-one cyclization->pyridazinone chlorination Chlorination final_product This compound chlorination->final_product pyridazinone->chlorination POCl₃

Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one A mixture of 3-nitroacetophenone (1 eq.), glyoxylic acid (1.1 eq.), and hydrazine hydrate (1.5 eq.) in ethanol is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 6-(3-nitrophenyl)pyridazin-3(2H)-one.

Step 2: Synthesis of this compound 6-(3-nitrophenyl)pyridazin-3(2H)-one (1 eq.) is added portion-wise to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) with stirring at 0 °C. The reaction mixture is then heated to reflux for 3-4 hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.

Structure Elucidation

The structure of the synthesized compound is elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and known substituent effects.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.80t~2.01HH-2' (nitrophenyl)
~8.40ddd~8.0, 2.0, 1.01HH-4' (nitrophenyl)
~8.25d~9.01HH-5 (pyridazine)
~8.15ddd~8.0, 2.0, 1.01HH-6' (nitrophenyl)
~7.75t~8.01HH-5' (nitrophenyl)
~7.65d~9.01HH-4 (pyridazine)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160.0C-6 (pyridazine)
~152.0C-3 (pyridazine)
~148.5C-3' (nitrophenyl)
~136.0C-1' (nitrophenyl)
~132.0C-6' (nitrophenyl)
~130.0C-5' (nitrophenyl)
~129.0C-5 (pyridazine)
~127.0C-4 (pyridazine)
~124.0C-4' (nitrophenyl)
~122.0C-2' (nitrophenyl)

Table 3: Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~1600MediumC=N stretching (pyridazine)
~1580MediumC=C stretching (aromatic)
~1530StrongAsymmetric NO₂ stretching
~1350StrongSymmetric NO₂ stretching
~850StrongC-Cl stretching
~750StrongC-H bending (aromatic)

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/zRelative Intensity (%)Assignment
235/237~100/33[M]⁺ / [M+2]⁺ (isotopic pattern for Cl)
205Moderate[M-NO]⁺
189Moderate[M-NO₂]⁺
154High[M-NO₂-Cl]⁺
127Moderate[C₆H₄N₂]⁺
76Moderate[C₆H₄]⁺
Logic of Structure Elucidation

The elucidation of the structure of this compound is a logical process that integrates information from various spectroscopic methods.

Structure_Elucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion MS Mass Spectrometry (m/z 235/237) molecular_formula Molecular Formula: C₁₀H₆ClN₃O₂ MS->molecular_formula IR IR Spectroscopy (~1530, 1350, 850 cm⁻¹) functional_groups Functional Groups: -NO₂, -Cl, Aromatic rings IR->functional_groups H_NMR ¹H NMR (Aromatic protons) proton_environment Proton Environment: - Disubstituted pyridazine - Disubstituted benzene H_NMR->proton_environment C_NMR ¹³C NMR (Aromatic carbons) carbon_skeleton Carbon Skeleton: - 10 aromatic carbons C_NMR->carbon_skeleton structure This compound molecular_formula->structure functional_groups->structure proton_environment->structure carbon_skeleton->structure

Caption: Logical workflow for the structure elucidation of this compound.
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and the coupling constants (J) are in Hertz (Hz). For ¹³C NMR, the chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting fragments is recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.

Potential Biological Significance

While no specific biological activity has been reported for this compound, the pyridazine scaffold is a well-known pharmacophore. Derivatives of pyridazine have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Some pyridazine derivatives have shown potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Activity: The pyridazine ring is present in several compounds with antibacterial and antifungal properties.

  • Cardiovascular Effects: Certain pyridazine derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive and antiplatelet activities.

The presence of the nitro group and the chloro substituent in this compound makes it an interesting candidate for further investigation into its potential biological activities.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and structural elucidation of this compound. By employing a combination of synthetic chemistry and modern analytical techniques, the unambiguous determination of its chemical structure can be achieved. The predicted spectroscopic data and detailed experimental protocols provided herein serve as a valuable resource for researchers working with this and related compounds. Further investigation into the biological activities of this molecule is warranted, given the established pharmacological importance of the pyridazine scaffold.

A Technical Guide to the Physical and Chemical Properties of 3-Chloro-6-arylpyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthetic methodologies, and biological relevance of 3-Chloro-6-arylpyridazines. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data into structured formats, details experimental protocols, and visualizes complex relationships to facilitate understanding and application in a research context.

Physicochemical Properties

The physicochemical properties of 3-Chloro-6-arylpyridazines vary based on the nature of the aryl substituent. The core pyridazine structure imparts specific characteristics, while the aryl group modulates properties like melting point, boiling point, and solubility. Below is a summary of reported quantitative data for several representative compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Solubility
3-Chloro-6-phenylpyridazineC₁₀H₇ClN₂190.63[1]159-161[2]375[2]1.245[2]10.3 µg/mL (at pH 7.4)[1]
3-Chloro-6-methylpyridazineC₅H₅ClN₂128.56[3]58-62N/AN/AN/A
3-Chloro-6-methoxypyridazineC₅H₅ClN₂O144.56[4]N/AN/AN/AN/A
3-Chloro-6-cyclopropylpyridazineC₇H₇ClN₂154.60[5]N/A305.7 (at 760 mmHg)[5]N/AN/A
3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazineC₁₀H₅Cl₂N₃O₂286.08N/AN/AN/AN/A

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 3-Chloro-6-arylpyridazines. Various techniques are employed to confirm the identity and purity of these compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts provide detailed information about the electronic environment of the hydrogen and carbon atoms.[6]

  • Infrared (IR) Spectroscopy : FT-IR and FT-Raman spectra are used to identify characteristic functional groups and vibrational modes within the molecule.[6] The NIST WebBook also contains IR spectral data for derivatives like 3-chloro-6-methoxypyridazine.[4]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight and provides fragmentation patterns that aid in structural confirmation.[3]

  • UV-Visible Spectroscopy : The UV-Vis absorption spectrum, typically recorded in a solvent like methanol, provides information about the electronic transitions within the molecule.[6]

  • X-ray Crystallography : For crystalline solids, X-ray diffraction provides precise data on bond lengths, angles, and the three-dimensional arrangement of atoms in the crystal lattice. Detailed crystal data has been reported for derivatives such as 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.[7][8]

Chemical Reactivity and Synthesis

The reactivity of the 3-chloro-6-arylpyridazine scaffold is dominated by the chlorine atom at the 3-position, which is susceptible to nucleophilic substitution, and the pyridazine ring, which can be functionalized via cross-coupling reactions.

Key Reactions:
  • Nucleophilic Aromatic Substitution : The electron-deficient nature of the pyridazine ring facilitates the displacement of the C3-chloro substituent by a variety of nucleophiles. This is a common strategy for introducing amines, hydrazines, and other functional groups. For instance, reacting a 3-chloro derivative with hydrazine hydrate yields a 3-hydrazinylpyridazine.[9][10]

  • Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is a powerful and widely used method for forming the C-C bond between the pyridazine core (at the 6-position) and the aryl group. It typically involves the coupling of a 6-halopyridazine with an arylboronic acid.[11][12] This reaction is fundamental to the synthesis of the target 3-Chloro-6-arylpyridazine library.

G General Synthetic Routes for 3-Chloro-6-arylpyridazines start 3,6-Dichloropyridazine intermediate 3-Chloro-6-(aryl)pyridazine start->intermediate Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst) product1 3-(Nucleophile)-6-arylpyridazine intermediate->product1 Nucleophilic Substitution (e.g., R-NH₂, Hydrazine)

Caption: Key synthetic transformations for functionalizing the pyridazine core.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and study of these compounds. The following are representative methodologies adapted from the literature.

Protocol 4.1: General Synthesis of 3-Amino-6-arylpyridazines via Suzuki-Miyaura Coupling[13][14]
  • Reaction Setup : In a suitable reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents). Add a solvent mixture, typically DME and water.

  • Degassing : Bubble an inert gas, such as argon or nitrogen, through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction : Heat the reaction mixture to a temperature between 80-100 °C. Stir vigorously and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Work-up : After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the pure 3-amino-6-arylpyridazine.[11]

Protocol 4.2: Synthesis of 3-Hydrazino and 3-Amino Derivatives[11][12]

Step A: Synthesis of 3-Hydrazinyl Derivative

  • Reaction Setup : In a round-bottom flask, mix the 3-chloro-6-arylpyridazine (1 equivalent) with an excess of hydrazine hydrate (e.g., 10 equivalents).

  • Reaction : Heat the mixture to reflux for 1.5-2 hours.

  • Work-up : Cool the reaction mixture. The solid product should precipitate.

  • Purification : Collect the solid by filtration, wash with a small amount of cold water, and recrystallize from a suitable solvent like an isopropanol-isopropyl ether mixture to yield the pure 3-hydrazinyl-6-arylpyridazine.[9]

Step B: Synthesis of 3-Amino Derivative (from Hydrazinyl intermediate)

  • Reaction Setup : Dissolve the 3-hydrazinyl derivative (1 equivalent) in a suitable solvent such as methanol.

  • Catalyst Addition : Carefully add a catalytic amount of Raney Nickel to the solution.

  • Reaction : Hydrogenate the mixture in a suitable apparatus under a pressure of 5 atmospheres for approximately 48 hours.

  • Work-up : After the reaction is complete, carefully filter off the Raney Nickel catalyst.

  • Purification : Evaporate the solvent under reduced pressure and recrystallize the residue from an isopropanol-isopropyl ether mixture to obtain the final 3-amino-6-arylpyridazine.[9]

G General Experimental Workflow for Synthesis & Characterization cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization setup Reaction Setup (Reagents & Solvents) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC/GC) reaction->monitoring extraction Extraction & Washing monitoring->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography or Recrystallization) drying->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

Caption: A typical workflow from chemical synthesis to final product analysis.

Biological Activity and Signaling Pathways

Derivatives of 3-Chloro-6-arylpyridazine are of significant interest in medicinal chemistry due to their wide range of biological activities. They have been investigated as potential antimicrobial, antifungal, anti-inflammatory, and antitubercular agents.[10][13]

A key area of application is in the development of kinase inhibitors for therapeutic use.[14] For example, certain pyridazine derivatives have been shown to inhibit kinases like p38 MAP kinase, which is involved in inflammatory responses.[14] The general mechanism involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. Other signaling pathways potentially modulated by pyridazine derivatives include the EGFR and JNK pathways.[10]

G Simplified Kinase Inhibition Signaling Pathway cluster_membrane receptor Receptor kinase Kinase (e.g., p38 MAP, EGFR) receptor->kinase Signal substrate Downstream Substrate kinase->substrate Phosphorylation (ATP -> ADP) response Cellular Response (e.g., Inflammation, Proliferation) substrate->response inhibitor 3-Chloro-6-arylpyridazine Derivative inhibitor->kinase Inhibition

Caption: Mechanism of action for pyridazine derivatives as kinase inhibitors.

References

An In-depth Technical Guide to 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 3-Chloro-6-(3-nitrophenyl)pyridazine. The information is curated for professionals in chemical research and drug development, with a focus on detailed experimental protocols and structured data presentation.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the compound is This compound .

IdentifierValue
IUPAC Name This compound
CAS Number 58059-33-9
Molecular Formula C₁₀H₆ClN₃O₂
Molecular Weight 235.63 g/mol
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=C(NN=C2)Cl

Synthesis and Experimental Protocols

Step 1: Synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one

This step involves the reaction of a suitable keto-acid with hydrazine hydrate. The keto-acid precursor, 4-(3-nitrophenyl)-4-oxobutanoic acid, can be synthesized via Friedel-Crafts acylation of nitrobenzene with succinic anhydride.

Experimental Protocol:

  • Preparation of 4-(3-nitrophenyl)-4-oxobutanoic acid:

    • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent), add succinic anhydride portion-wise at a controlled temperature.

    • Add nitrobenzene dropwise to the reaction mixture.

    • Heat the mixture and maintain it at a specific temperature for several hours to drive the reaction to completion.

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The resulting precipitate, 4-(3-nitrophenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization.

  • Cyclization to 6-(3-nitrophenyl)pyridazin-3(2H)-one:

    • Dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours.

    • Upon cooling, the product, 6-(3-nitrophenyl)pyridazin-3(2H)-one, will precipitate.

    • Collect the solid by filtration, wash with a cold solvent, and dry.

Step 2: Chlorination to this compound

The pyridazinone from the previous step is converted to the target chloro-derivative using a chlorinating agent.

Experimental Protocol:

  • Chlorination Reaction:

    • To a flask containing 6-(3-nitrophenyl)pyridazin-3(2H)-one, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.

    • Heat the reaction mixture under reflux for a few hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Collect the crude this compound by filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the final compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Pyridazinone Formation cluster_step2 Step 2: Chlorination A Succinic Anhydride + Nitrobenzene B Friedel-Crafts Acylation (AlCl3 catalyst) A->B C 4-(3-nitrophenyl)-4-oxobutanoic acid B->C D Cyclization with Hydrazine Hydrate C->D E 6-(3-nitrophenyl)pyridazin-3(2H)-one D->E F Chlorination with POCl3 E->F Intermediate Product G Quenching, Neutralization, and Purification F->G H This compound G->H

Caption: General synthetic route for this compound.

Physicochemical Properties

Experimental data for this compound is not extensively reported. The following table includes data for the parent compound, 3-chloro-6-phenylpyridazine, to provide a reference point for expected properties.

Property3-chloro-6-phenylpyridazineThis compound (Predicted)
Melting Point 159-161 °C[1]Likely higher due to the polar nitro group
Boiling Point Not availablePredicted to be > 400 °C
Solubility 10.3 µg/mL in water at pH 7.4[2]Expected to have low aqueous solubility
Appearance Solid[1]Expected to be a crystalline solid

Potential Biological Activities

While specific biological studies on this compound are limited, the pyridazine and pyridazinone scaffolds are known to be pharmacologically active. Derivatives have shown a broad spectrum of activities, suggesting potential avenues for research into this specific compound.

  • Anticancer Activity: Many pyridazine derivatives have been investigated for their anticancer properties.[3] They can act through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. The presence of a nitro group can sometimes enhance cytotoxic activity against tumor cells.

  • Antimicrobial and Antifungal Activity: The pyridazine nucleus is a common feature in compounds with antimicrobial and antifungal properties.[3] The electron-withdrawing nature of the chloro and nitro substituents may contribute to potential activity against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Some pyridazinone derivatives have demonstrated anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX).

Potential Biological Action Pathway

Biological_Activity Potential Biological Activities of Pyridazine Derivatives cluster_targets Potential Cellular Targets cluster_effects Resulting Biological Effects A This compound B Kinases (e.g., in cancer) A->B C Microbial Enzymes A->C D Inflammatory Enzymes (e.g., COX) A->D E Anticancer Activity B->E F Antimicrobial Activity C->F G Anti-inflammatory Activity D->G

Caption: Overview of potential therapeutic targets for pyridazine compounds.

References

An In-depth Technical Guide to the Safe Handling and Potential Applications of 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available data for structurally related compounds. As of the date of this guide, a specific Safety Data Sheet (SDS) for 3-Chloro-6-(3-nitrophenyl)pyridazine has not been identified in publicly available databases. Therefore, all handling, safety, and disposal procedures should be conducted with the utmost caution, treating the compound as potentially hazardous. The information herein is intended for use by technically qualified individuals trained in handling experimental chemicals.

Introduction

This compound is a heterocyclic compound featuring a pyridazine core substituted with a chloro group and a 3-nitrophenyl group. The pyridazine scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a nitroaromatic group suggests potential applications in drug discovery, as this moiety is found in various bioactive molecules.[4] This guide provides a detailed summary of the inferred safety and handling procedures, potential synthetic approaches, and possible biological significance of this compound to aid researchers in its safe and effective use.

Safety and Handling

Given the absence of a specific SDS, the safety protocols for this compound must be extrapolated from data on similar chemical structures, such as other chlorinated pyridazines and nitroaromatic compounds. The primary hazards associated with compounds of this type include skin and eye irritation, respiratory irritation, and potential toxicity if ingested or absorbed through the skin.[5][6] Aromatic nitro compounds, in particular, should be handled with care due to the risk of methemoglobinemia.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE.[7][8][9][10]

PPE Category Item Specification
Respiratory Protection RespiratorFor handling solids and potential dust, a NIOSH-approved N95 or P95 particulate respirator is recommended. For operations that may generate vapors, an organic vapor cartridge should be added.[7]
Hand Protection GlovesChemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. Latex gloves are not recommended.[8]
Eye and Face Protection Safety Goggles/Face ShieldChemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. A face shield should be worn when there is a significant risk of splashing.[7]
Skin and Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron is advised.
Engineering Controls and Emergency Procedures

Ventilation: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9]

Emergency Procedures:

  • Spills: In case of a spill, evacuate the area and prevent the spread of the material. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[7] Absorbent materials like sand or vermiculite can be used for solutions.[9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][8]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[5]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[8][9] The container should be tightly sealed.

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[7]

Experimental Protocols

Proposed Synthesis of this compound

A potential synthesis could involve the reaction of a suitable pyridazinone precursor with a chlorinating agent. A similar procedure is documented for the synthesis of 3-chloro-6-(2-hydroxyphenyl)pyridazines.[11]

Reaction Scheme:

6-(3-nitrophenyl)-3(2H)-pyridazinone + POCl₃ → this compound

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃).

  • Addition of Reactant: Slowly add 6-(3-nitrophenyl)-3(2H)-pyridazinone to the flask. The reaction is likely exothermic and may require cooling.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The product may precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

A similar chlorination reaction has been reported for the synthesis of the constitutional isomer, 3-chloro-6-(4-nitrophenyl)pyridazine, using trichlorophosphate and N,N-dimethyl-aniline at 130°C for 7 hours.[12]

Characterization Methods

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the nitrophenyl and pyridazine rings.
¹³C NMR Carbon signals corresponding to the pyridazine and nitrophenyl rings.
FT-IR Characteristic peaks for C-Cl, C=N, N-N, and NO₂ functional groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.
Melting Point A sharp melting point range, indicative of purity.

Spectral data for related compounds like 3-chloro-6-methoxypyridazine and 3-amino-6-chloro-pyridazine can serve as a reference for interpreting the spectra.[13][14][15][16]

Potential Biological Activity and Signaling Pathways

Pyridazine and its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The nitrophenyl moiety is also a common feature in many biologically active compounds, often acting as a key pharmacophore.[4] For instance, N-(4-nitrophenyl)pyridin-2-amine derivatives have shown potent kinase inhibitory activity, targeting pathways involved in cell cycle regulation and signal transduction.[4]

Given the structural motifs present in this compound, it is plausible that this compound could exhibit inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases.

Below is a generalized diagram of a kinase signaling pathway that could potentially be modulated by a compound like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Inhibitor This compound Inhibitor->Kinase1 Inhibitor->Kinase2 GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Potential mechanism of action via kinase inhibition.

Experimental and Safety Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the necessary safety and handling workflow.

G Start Start: Precursor (6-(3-nitrophenyl)-3(2H)-pyridazinone) Reaction Chlorination Reaction (e.g., with POCl₃) Start->Reaction Workup Quenching and Isolation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) and Melting Point Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: General synthetic and characterization workflow.

G Start Handling of This compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Start->PPE EngineeringControls Work in a Chemical Fume Hood PPE->EngineeringControls Handling Perform Experiment EngineeringControls->Handling Waste Segregate and Store Waste Properly Handling->Waste Decontamination Clean Work Area and Equipment Waste->Decontamination End Safe Completion Decontamination->End

Caption: Safety workflow for handling the compound.

Conclusion

While this compound is a compound of interest for its potential applications in medicinal chemistry and drug development, the lack of specific safety and toxicological data necessitates a highly cautious approach to its handling. By adhering to the stringent safety protocols outlined in this guide, based on data from analogous compounds, researchers can minimize risks. The proposed synthetic and characterization methods provide a framework for obtaining and verifying this compound for further investigation into its biological properties. Future studies are warranted to fully elucidate the safety profile and therapeutic potential of this compound.

References

Stability of the 3-Nitrophenylpyridazine Moiety: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-nitrophenylpyridazine moiety is a significant heterocyclic scaffold in medicinal chemistry, integrating the electron-withdrawing properties of a nitro group on a phenyl ring with the unique electronic and steric characteristics of a pyridazine system. The stability of this core structure is a critical determinant of its suitability as a pharmacophore, influencing the shelf-life, safety, and efficacy of any potential drug candidate. This technical guide provides a comprehensive overview of the anticipated stability profile of the 3-nitrophenylpyridazine moiety, based on established principles of chemical stability and data from related molecular structures. It outlines detailed methodologies for forced degradation studies and presents illustrative data to guide researchers in designing and interpreting stability protocols.

Physicochemical Properties and Predicted Stability

The 3-nitrophenylpyridazine moiety combines two key structural features that dictate its chemical reactivity and stability: the pyridazine ring and the nitrophenyl group.

  • Pyridazine Ring: This 1,2-diazine is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency can render the ring susceptible to nucleophilic attack, particularly under harsh conditions. The adjacent nitrogen atoms also create a significant dipole moment, influencing solubility and intermolecular interactions.[1] The pyridazine ring itself is generally stable, but its reactivity can be modulated by substituents.

  • Nitrophenyl Group: The nitro group is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The nitro group itself can be susceptible to reduction under certain conditions.

The combination of these two systems suggests that the 3-nitrophenylpyridazine moiety will have a complex stability profile, with potential degradation pathways involving both the heterocyclic and the aromatic rings.

Forced Degradation Studies: Experimental Protocols

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a molecule and identifying potential degradation products.[2] The following protocols are standard methodologies applied in the pharmaceutical industry.

Hydrolytic Degradation
  • Objective: To assess the stability of the moiety in aqueous solutions at different pH values.

  • Protocol:

    • Prepare solutions of the compound (typically 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.

    • Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48, 168 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.[3]

Oxidative Degradation
  • Objective: To evaluate the susceptibility of the moiety to oxidation.

  • Protocol:

    • Prepare a solution of the compound (1 mg/mL) in a suitable solvent (e.g., methanol or water).

    • Add a solution of an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw aliquots at specified time points.

    • Analyze the samples by a stability-indicating HPLC method. The degradation of nitrogen-heterocyclic compounds by such methods has been previously documented.[4]

Thermal Degradation
  • Objective: To assess the stability of the solid form of the compound at elevated temperatures.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature environment (e.g., an oven at 70°C).

    • Expose the sample for a defined period (e.g., up to 14 days).

    • At specified time points, dissolve a portion of the sample in a suitable solvent.

    • Analyze by a stability-indicating HPLC method.

    • For more detailed analysis, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine decomposition temperatures and phase transitions.[5][6]

Photolytic Degradation
  • Objective: To determine the light sensitivity of the moiety.

  • Protocol:

    • Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A common setup is a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Expose the samples for a defined duration.

    • Analyze the samples at appropriate time points using a stability-indicating HPLC method. The photodegradation rate of pyridazine has been observed to be slower than that of pyridine and pyrazine.

Anticipated Stability Profile and Degradation Pathways

Hydrolytic Stability

The pyridazine ring is generally stable to hydrolysis. However, extreme pH and high temperatures could potentially lead to ring-opening or other transformations. The C-N bond between the phenyl and pyridazine rings is expected to be robust.

Table 1: Illustrative Hydrolytic Degradation Data for 3-Nitrophenylpyridazine

ConditionTime (hours)Assay (%) of Parent CompoundMajor Degradants (% Peak Area)
0.1 N HCl (60°C) 0100.0-
2499.5Degradant A (0.3%)
16897.2Degradant A (2.1%), Degradant B (0.5%)
Water (60°C) 16899.8-
0.1 N NaOH (60°C) 0100.0-
2498.1Degradant C (1.5%)
16892.5Degradant C (5.8%), Degradant D (1.2%)
Oxidative Stability

The nitrogen atoms of the pyridazine ring are potential sites for N-oxidation. The nitro group is generally stable to oxidation but can influence the reactivity of the aromatic ring.

Table 2: Illustrative Oxidative Degradation Data for 3-Nitrophenylpyridazine

ConditionTime (hours)Assay (%) of Parent CompoundMajor Degradants (% Peak Area)
3% H₂O₂ (RT) 0100.0-
891.3N-oxide A (6.5%), N-oxide B (1.8%)
2484.7N-oxide A (11.2%), N-oxide B (3.5%)
Thermal Stability

Nitroaromatic compounds can be energetic and may decompose exothermically at high temperatures. The stability of heterocyclic compounds is also influenced by their substituents.[5] TGA/DSC analysis would be crucial for a comprehensive understanding.

Table 3: Illustrative Thermal Degradation Data for 3-Nitrophenylpyridazine (Solid State)

ConditionTime (days)Assay (%) of Parent CompoundMajor Degradants (% Peak Area)
70°C 0100.0-
799.6Minor Degradant E (0.2%)
1499.1Minor Degradant E (0.6%)
Photostability

Nitroaromatic compounds are known to be photoreactive, and their degradation can proceed via complex radical pathways. The pyridazine ring may also contribute to light absorption and subsequent degradation.

Table 4: Illustrative Photolytic Degradation Data for 3-Nitrophenylpyridazine

SampleExposureAssay (%) of Parent CompoundMajor Degradants (% Peak Area)
Solid Dark Control99.9-
Light Exposed96.5Photodegradant F (2.8%)
Solution Dark Control99.8-
Light Exposed88.2Photodegradant G (7.5%), Photodegradant H (3.1%)

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental processes and logical relationships in stability studies.

G cluster_0 Forced Degradation Workflow Drug_Substance 3-Nitrophenylpyridazine (Solid and Solution) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Drug_Substance->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis Stability-Indicating HPLC Analysis Sampling->Analysis Data_Evaluation Evaluate Data: - Assay of Parent - Degradant Profile - Mass Balance Analysis->Data_Evaluation Pathway_Elucidation Identify Degradation Pathways Data_Evaluation->Pathway_Elucidation G cluster_1 Potential Degradation Pathways Parent 3-Nitrophenylpyridazine Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (H2O2) Parent->Oxidation Photolysis Photolysis (UV/Vis) Parent->Photolysis Hydrolysis_Products Ring-Opened Products, Other Polar Degradants Hydrolysis->Hydrolysis_Products Oxidation_Products N-Oxides Oxidation->Oxidation_Products Photolysis_Products Radical Adducts, Reduced Nitro Group, Rearrangement Products Photolysis->Photolysis_Products

References

Methodological & Application

Application Notes: Synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-cancer, and anti-inflammatory properties.[1][2] The title compound serves as a crucial intermediate for the synthesis of more complex molecules, where the chloro-substituent can be readily displaced by various nucleophiles, and the nitro group can be reduced to an amine, providing two reactive sites for further functionalization. This allows for the creation of diverse chemical libraries for drug discovery and development.

General Reaction Scheme

The most common and efficient synthesis of this compound involves the chlorination of its corresponding pyridazinone precursor, 6-(3-nitrophenyl)pyridazin-3(2H)-one. This reaction is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol

This protocol details the synthesis of this compound from 6-(3-nitrophenyl)pyridazin-3(2H)-one. The procedure is analogous to methods used for similar pyridazine structures.[3]

Materials and Reagents

  • 6-(3-nitrophenyl)pyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Water (deionized)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure

  • Reaction Setup: In a round-bottom flask, suspend 6-(3-nitrophenyl)pyridazin-3(2H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents). The use of excess POCl₃ ensures the reaction goes to completion and also serves as the solvent. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.[4]

  • Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-7 hours).

  • Quenching: After completion, cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of crushed ice and water. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Neutralization: The acidic aqueous mixture is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by silica gel column chromatography using a solvent system such as ethyl acetate/hexane to yield the pure this compound.[3]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of aryl-chloropyridazines based on analogous procedures.[3]

ParameterValueNotes
Precursor 6-(3-nitrophenyl)pyridazin-3(2H)-one-
Chlorinating Agent Phosphorus oxychloride (POCl₃)Used in excess
Reaction Temperature ~110 °CReflux conditions
Reaction Time 4 - 7 hoursMonitor by TLC
Crude Yield >90%Typically high for this type of reaction
Purified Yield 75 - 85%After recrystallization or chromatography
Appearance Off-white to yellow solid-

Visualizations

Chemical Reaction Scheme

The diagram below illustrates the chlorination of the pyridazinone precursor to the final product.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product reactant 6-(3-nitrophenyl)pyridazin-3(2H)-one product This compound reactant->product Reflux, 4-7h reagent POCl₃ (Phosphorus Oxychloride)

Caption: Synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps of the experimental protocol, from reaction to purification.

experimental_workflow start Reaction Setup chlorination Chlorination (Reflux in POCl₃) start->chlorination quench Quenching (Pour onto ice-water) chlorination->quench neutralize Neutralization (Add NaHCO₃) quench->neutralize filter Filtration & Washing neutralize->filter purify Purification (Recrystallization or Chromatography) filter->purify dry Drying & Analysis purify->dry

Caption: Workflow for the synthesis of this compound.

References

Detailed Synthesis Protocol for 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine, a valuable building block in medicinal chemistry and materials science. The protocol is divided into a two-step reaction sequence, complete with detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis of this compound is achieved through a reliable two-step process. The first step involves the condensation of a γ-keto acid with hydrazine to form the pyridazinone ring system. The subsequent step is a chlorination reaction that converts the pyridazinone intermediate into the final product.

Quantitative Data Summary

StepReactant(s)ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
14-(3-nitrophenyl)-4-oxobutanoic acid6-(3-nitrophenyl)pyridazin-3(2H)-oneHydrazine hydrateEthanolReflux4High
26-(3-nitrophenyl)pyridazin-3(2H)-oneThis compoundPhosphorus oxychloride (POCl₃)N/A (POCl₃ as solvent)100-1102-4Good

Note: Yields are reported as "High" or "Good" based on typical outcomes for these reaction types. Specific yields may vary depending on the reaction scale and purification methods.

Experimental Protocols

Step 1: Synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one

This procedure outlines the formation of the pyridazinone intermediate through the cyclization of a γ-keto acid with hydrazine.

Materials:

  • 4-(3-nitrophenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid (1.0 equivalent) in ethanol.

  • To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is expected to precipitate out of the solution upon cooling. If not, the volume of ethanol can be reduced under vacuum to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product, 6-(3-nitrophenyl)pyridazin-3(2H)-one, in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Step 2: Synthesis of this compound

This protocol details the chlorination of the pyridazinone intermediate to yield the final product.[1]

Materials:

  • 6-(3-nitrophenyl)pyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and reactive phosphorus oxychloride.

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-(3-nitrophenyl)pyridazin-3(2H)-one (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. POCl₃ can act as both the reagent and the solvent.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully, pour the cooled reaction mixture onto crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be done with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizing the Synthesis

The following diagrams illustrate the chemical reactions and the overall experimental workflow.

Synthesis_Step_1 reactant1 4-(3-nitrophenyl)-4-oxobutanoic acid reagents Ethanol, Reflux reactant1->reagents reactant2 Hydrazine hydrate reactant2->reagents product 6-(3-nitrophenyl)pyridazin-3(2H)-one reagents->product

Caption: Reaction scheme for the synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one.

Synthesis_Step_2 reactant 6-(3-nitrophenyl)pyridazin-3(2H)-one reagents POCl₃, Heat reactant->reagents product This compound reagents->product

Caption: Reaction scheme for the chlorination to form this compound.

Experimental_Workflow cluster_step1 Step 1: Pyridazinone Formation cluster_step2 Step 2: Chlorination a Reactants Mixing b Reflux a->b c Cooling & Precipitation b->c d Filtration & Washing c->d e Drying d->e f Reaction with POCl₃ e->f Intermediate g Quenching f->g h Neutralization g->h i Extraction h->i j Drying & Concentration i->j k Purification j->k

Caption: Overall experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 6-Arylpyridazines via Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds. This methodology is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The synthesis of 6-arylpyridazines, a key scaffold in many biologically active molecules, is frequently achieved through this reaction.

These application notes provide a summary of catalytic systems and detailed experimental protocols for the synthesis of 6-arylpyridazines using the Suzuki coupling reaction.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is crucial for the successful outcome of the Suzuki coupling reaction, influencing yield, selectivity, and reaction time. Below is a summary of various catalytic systems employed in the synthesis of 6-arylpyridazines and related compounds.

Table 1: Catalytic Systems for the Suzuki Coupling of Chloro- and Bromopyridazines with Arylboronic Acids

Pyridazine SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C) & TimeYield (%)Reference
6-Chloro-5-dialkylaminopyridazinone (1 equiv)Phenylboronic acid (3 equiv)CombiPhos Pd6 (5 mol%)Cs₂CO₃ (4 equiv)1,4-Dioxane135 (MW), 30 minGood[1]
6-Chloro-5-dialkylaminopyridazinone (1 equiv)Various arylboronic acids (3 equiv)Pd-SPhos complex (3-5 mol%)KF1,4-Dioxane135-140 (MW), 30 minGood[1][2][3]
3-Bromo-6-(thiophen-2-yl)pyridazine (1 equiv)Various (hetero)aromatic boronic acids (1.2 equiv)Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 M aq., 2 equiv)DME / Ethanol / H₂O80, 48 h14-28[4][5][6]
2,6-Dichloropyridine (1 equiv)Heptyl boronic pinacol ester (2.3 equiv)Pd(OAc)₂ (1 mol%) / Ad₂PnBu (3 mol%)LiOᵗBuDioxane / H₂O (4:1)10094[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis of 6-arylpyridazines.

Protocol 1: Microwave-Assisted Suzuki Coupling of 6-Chloropyridazinones

This protocol is adapted from a procedure for the facile synthesis of 6-aryl-5-N-substituted pyridazinones.[1][2][3]

Materials:

  • 6-Chloro-5-dialkylaminopyridazinone derivative

  • Arylboronic acid

  • Pd-SPhos catalyst

  • Potassium fluoride (KF)

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the 6-chloro-5-dialkylaminopyridazinone (1.0 equiv), the desired arylboronic acid (3.0 equiv), and potassium fluoride (KF) as the base.

  • Add the Pd-SPhos catalyst (3-5 mol%).

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 135-140 °C for 30 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The reaction mixture can then be diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 6-aryl-5-dialkylaminopyridazinone.

Protocol 2: Conventional Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine

This protocol is based on the synthesis of thienylpyridazine derivatives.[4]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • (Hetero)aromatic boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon supply

Procedure:

  • To a round-bottom flask, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv) and the appropriate (hetero)aromatic boronic acid (0.6 mmol, 1.2 equiv).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add a solvent mixture of DME (8 mL) and ethanol (2 mL).

  • Add 1 mL of 2 M aqueous Na₂CO₃ solution.

  • Place the flask under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic extracts with a saturated solution of NaCl (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-(hetero)aryl-6-(thiophen-2-yl)pyridazine.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)-X Ln OxAdd->RPdX R-X Transmetal Transmetalation RPdR R-Pd(II)-R' Ln Transmetal->RPdR [R'-B(OH)3]- RedElim Reductive Elimination RedElim->Pd0 Product R-R' Product->RedElim BoronicAcid R'-B(OH)2 Borate [R'-B(OH)3]- BoronicAcid->Borate + Base Base Base Halide R-X Suzuki_Workflow start Start: Reagent Preparation setup Reaction Setup: Combine pyridazine halide, arylboronic acid, catalyst, base, and solvent start->setup reaction Reaction: Heat under inert atmosphere (Conventional or Microwave) setup->reaction workup Aqueous Workup: Quench reaction, extract with organic solvent, wash, and dry reaction->workup purification Purification: Concentrate and purify by column chromatography workup->purification analysis Product Analysis: Characterize the purified 6-arylpyridazine (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols for 3-Chloro-6-(3-nitrophenyl)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological activities of 3-Chloro-6-(3-nitrophenyl)pyridazine derivatives. This class of compounds holds promise for further investigation as anticancer and antimicrobial agents. The following sections detail the synthesis, available biological data on related compounds, and experimental protocols for evaluating their efficacy.

I. Chemical Synthesis

The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. A plausible synthetic route is outlined below.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Stobbe Condensation cluster_2 Step 3: Cyclization with Hydrazine cluster_3 Step 4: Aromatization cluster_4 Step 5: Chlorination A 3-Nitrobenzoyl chloride C 3-Nitrobenzophenone A->C AlCl3 B Benzene B->C E Intermediate Acid/Ester C->E NaH or t-BuOK D Diethyl succinate D->E G 6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one E->G F Hydrazine hydrate (N2H4·H2O) F->G H 6-(3-Nitrophenyl)pyridazin-3(2H)-one G->H Br2 / Acetic Acid J This compound H->J I Phosphorus oxychloride (POCl3) I->J

Caption: Proposed synthetic workflow for this compound.

II. Biological Activity

Pyridazine derivatives have been extensively studied for their anticancer properties, often targeting key signaling pathways involved in tumor growth and proliferation. Some derivatives have shown potent inhibitory activity against various cancer cell lines.

Table 1: Anticancer Activity of a Representative 3-Nitrophenyl-Containing Pyrrolopyridazine Derivative

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
7m (A pyrrolopyridazine derivative with a 3-nitrophenyl substituent)Panc-1 (Pancreatic Cancer)MTT Assay12.54[1]

Note: The data above is for a complex heterocyclic system containing the 3-nitrophenyl pyridazine moiety and not for this compound itself.

Research suggests that some pyridazine derivatives exert their anticancer effects by inducing apoptosis and inhibiting key kinases involved in cancer progression.[1]

Potential Signaling Pathway Inhibition

Anticancer_Pathway Potential Anticancer Mechanism of Pyridazine Derivatives cluster_0 Kinase Inhibition cluster_1 Downstream Effects cluster_2 Cellular Outcome Pyridazine This compound Derivative VEGFR2 VEGFR-2 Pyridazine->VEGFR2 Inhibits CDK2 CDK2 Pyridazine->CDK2 Inhibits PARP1 PARP-1 Pyridazine->PARP1 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellCycle Cell Cycle Progression CDK2->CellCycle DNARepair DNA Repair PARP1->DNARepair Apoptosis Apoptosis Angiogenesis->Apoptosis Leads to CellCycle->Apoptosis Leads to DNARepair->Apoptosis Leads to

Caption: Hypothesized signaling pathways targeted by pyridazine derivatives.

Various pyridazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Chloro-substituted pyridazines, in particular, have shown promising antibacterial effects.

Table 2: Antimicrobial Activity of Representative Chloro-Pyridazine Derivatives

Compound ClassBacterial/Fungal StrainAssay TypeMIC (µg/mL)Reference
Chloro-pyridazine derivativesE. coliBroth Dilution0.892 - 3.744[2]
Chloro-pyridazine derivativesP. aeruginosaBroth Dilution0.892 - 3.744[2]
Chloro-pyridazine derivativesS. marcescensBroth Dilution0.892 - 3.744[2]

Note: The data above is for a series of chloro-pyridazine derivatives and not specifically for this compound.

III. Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound derivatives.

This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.

Workflow for MTT Assay

MTT_Workflow Workflow of the MTT Cytotoxicity Assay A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with various concentrations of the pyridazine derivative B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Step-by-step workflow for the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., Panc-1, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound derivative) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well round-bottom plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Microbial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control with a known antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Specific substrate (e.g., a synthetic peptide)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Luminometer or spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal is typically inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Disclaimer: The information provided in these application notes is intended for research purposes only. The biological data presented is based on studies of related compounds and may not be representative of the specific activity of this compound. Researchers should conduct their own experiments to validate these findings. Appropriate safety precautions should be taken when handling all chemical reagents.

References

In Vitro Evaluation of 3-Chloro-6-(3-nitrophenyl)pyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 3-Chloro-6-(3-nitrophenyl)pyridazine, a pyridazine derivative with significant potential in oncological research. The pyridazine scaffold is a well-established pharmacophore known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Derivatives featuring chloro and nitrophenyl substitutions have demonstrated notable antiproliferative effects, suggesting that this compound may act as a potent cytotoxic agent against various cancer cell lines.[5][6] This document outlines detailed protocols for assessing its cytotoxic and apoptotic activity, as well as its potential mechanism of action through PARP-1 inhibition.

Background and Potential Applications

Pyridazine derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] The incorporation of a chloropyridazine moiety has been explored in the design of novel anticancer agents.[7] Furthermore, the presence of a nitrophenyl group in related compounds has been associated with potent antiproliferative activity and the induction of apoptosis in cancer cells.[5][6] Specifically, a 3-nitrophenyl derivative of a complex pyridazine-containing scaffold, compound 7m, was found to be twice as potent as the standard chemotherapeutic agent etoposide against pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cell lines.[5][6]

The potential mechanism of action for such compounds may involve the induction of apoptosis and cell cycle arrest at the sub-G1 phase.[5][6] Additionally, chloropyridazine hybrids have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[7] Therefore, this compound is a promising candidate for further investigation as a novel anticancer agent.

Potential Applications:

  • Lead compound for the development of novel anticancer therapeutics.

  • A molecular probe to investigate signaling pathways involved in apoptosis and DNA repair.

  • Potential candidate for combination therapy with other anticancer drugs.

Quantitative Data Summary

While specific experimental data for this compound is not yet publicly available, the following table summarizes the cytotoxic activity of a structurally related and highly potent 3-nitrophenyl pyridazine derivative (Compound 7m from a referenced study) against various human cancer cell lines.[5][6] This data serves as a benchmark for the expected potency of this compound.

Cell LineCancer TypeIC50 (µM) of Compound 7mIC50 (µM) of Etoposide (Reference)
Panc-1Pancreatic Cancer12.5~25
PC3Prostate Cancer17.7~35
MDA-MB-231Breast Cancer13.1~26

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of the compound on cancer cells.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Compound add_compound 4. Add Compound to Cells compound_prep->add_compound incubation 5. Incubate for 48-72 hours add_compound->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt incubate_mtt 7. Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer 8. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 9. Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability 10. Calculate Cell Viability (%) read_absorbance->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 12. Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., Panc-1, PC3, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in a complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by the compound.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat them with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The cell populations will be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

PARP-1 Inhibition Assay

This protocol assesses the compound's ability to inhibit the PARP-1 enzyme.

Materials:

  • This compound

  • PARP-1 Assay Kit (colorimetric or chemiluminescent)

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP

  • HRP substrate

Protocol:

  • Coat a 96-well plate with histones and incubate overnight.

  • Wash the plate and add the compound at various concentrations, followed by the PARP-1 enzyme.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add Streptavidin-HRP.

  • Incubate for 1 hour, then wash again.

  • Add the HRP substrate and measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of the compound on the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • This compound

  • Human cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP-1)

  • Secondary HRP-conjugated antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate and imaging system

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein expression.

Signaling Pathway Visualization

The following diagrams illustrate the potential signaling pathways affected by this compound based on the activity of related compounds.

Apoptosis_Pathway cluster_compound Compound Action cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

PARP1_Inhibition_Pathway cluster_damage DNA Damage & Repair cluster_inhibition Inhibition by Compound cluster_outcome Cellular Outcome dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 par_polymer PAR Polymer Synthesis parp1->par_polymer repair_failure DNA Repair Failure parp1->repair_failure repair_proteins Recruitment of DNA Repair Proteins par_polymer->repair_proteins dna_repair DNA Repair repair_proteins->dna_repair compound This compound compound->parp1 Inhibits apoptosis Apoptosis repair_failure->apoptosis

Caption: Mechanism of PARP-1 inhibition leading to apoptosis.

References

Application Notes and Protocols: 3-Chloro-6-(3-nitrophenyl)pyridazine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Chloro-6-(3-nitrophenyl)pyridazine is a synthetic heterocyclic compound belonging to the pyridazine class.[1][2] Compounds with the pyridazine scaffold have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, antihypertensive, and antimicrobial agents.[2][3] Notably, various substituted pyridazine derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

These application notes provide a hypothetical framework for investigating this compound as a potential kinase inhibitor. The protocols outlined below describe standard assays to characterize its inhibitory activity and cellular effects.

Hypothetical Mechanism of Action

For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of a critical tyrosine kinase signaling pathway, for instance, the JAK/STAT pathway, which is often implicated in cell proliferation and survival.[4] The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition is expected to block the signal transduction cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Data Presentation

The following tables represent hypothetical data for the characterization of this compound as a kinase inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
JAK275
TYK2150
EGFR>10,000
SRC>10,000

Table 2: Cellular Activity of this compound on a Cancer Cell Line

AssayEndpointValue
Cell Viability (MTT)IC501.2 µM
Apoptosis (Annexin V)% Apoptotic Cells (at 2x IC50)65%

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the in vitro inhibitory activity of this compound against a specific kinase, such as JAK2. The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[5]

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Kinase-specific peptide substrate

  • ATP

  • This compound

  • Known kinase inhibitor (positive control)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM).[5] Also, prepare dilutions of a known inhibitor as a positive control and a DMSO-only vehicle control.

  • Assay Plate Preparation: Add 1 µL of each compound dilution, vehicle control, and positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix of the kinase, substrate, and ATP in the assay buffer.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate. Include "no kinase" control wells that receive the reaction mixture without the enzyme.[5]

  • Incubation: Mix the plate gently on a shaker and incubate at room temperature for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.[5] Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity) and the "no kinase" control (0% activity). Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] It is used to determine the cytotoxic or cytostatic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and non-toxic (typically ≤ 0.5%).[6]

  • Incubation: Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[6] Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC50 value.[6]

Western Blot Analysis of Kinase Signaling

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with this compound.[9]

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[4]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[10]

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat with various concentrations of this compound for a specified time. Lyse the cells on ice.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate.[9]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

  • Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein and then to a loading control (e.g., β-actin).[9]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Nuclear Translocation STAT->STAT_dimer Dimerization Inhibitor This compound Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Receptor Binding G Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Assay_Plate Dispense Compound to 384-well Plate Compound_Dilution->Assay_Plate Kinase_Reaction Add Kinase/Substrate/ATP Mixture Assay_Plate->Kinase_Reaction Incubate_60min Incubate at Room Temperature (60 min) Kinase_Reaction->Incubate_60min Add_Detection_Reagent Add Luminescence Reagent Incubate_60min->Add_Detection_Reagent Incubate_10min Incubate at Room Temperature (10 min) Add_Detection_Reagent->Incubate_10min Read_Luminescence Measure Luminescence Incubate_10min->Read_Luminescence Data_Analysis Calculate % Inhibition and IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End G Compound This compound Kinase_Inhibition Inhibition of Target Kinase (e.g., JAK2) Compound->Kinase_Inhibition Pathway_Block Signaling Pathway Blockade Kinase_Inhibition->Pathway_Block Cell_Proliferation Decreased Cell Proliferation Pathway_Block->Cell_Proliferation Apoptosis Induction of Apoptosis Pathway_Block->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Proliferation->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

References

Application Notes and Protocols for Investigating the Antimicrobial Activity of Substituted Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted chloropyridazines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their antimicrobial properties are of particular importance in the ongoing search for novel agents to combat infectious diseases. This document provides detailed application notes on the antimicrobial activity of these compounds, protocols for their evaluation, and a summary of reported quantitative data.

Data Presentation: Antimicrobial Activity of Substituted Chloropyridazines

The antimicrobial efficacy of substituted chloropyridazines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the reported MIC values for various substituted chloropyridazine derivatives against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Substituted Chloropyridazines (MIC in µg/mL)

Compound/DerivativeEscherichia coliPseudomonas aeruginosaSerratia marcescensStaphylococcus aureus (MRSA)Reference
Chloro derivatives0.892–3.7440.892–3.7440.892–3.744-[1][2][3]
Pyridazinone derivative 3---4.52 µM[4]
Pyridazinone derivative 77.8 µM--7.8 µM[4]
Pyridazinone derivative 13-7.48 µM--[4]

Table 2: Antifungal Activity of Substituted Chloropyridazines (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Pyridazinone derivativeModerate ActivityModerate Activity[5]
5-chloro-6-phenylpyridazin-3(2H)-one derivativesGood Activity-[6]

Experimental Protocols

The following are detailed protocols for the two most common methods used to assess the antimicrobial activity of substituted chloropyridazines: Broth Microdilution for MIC determination and Agar Disk Diffusion for assessing susceptibility.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Substituted chloropyridazine compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., ATCC quality control strains)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the substituted chloropyridazine compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth to create a working solution.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the working compound solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or with a microplate reader.

Protocol 2: Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Substituted chloropyridazine compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Compound-Impregnated Disks:

    • Dissolve the substituted chloropyridazine compounds in a suitable volatile solvent.

    • Apply a known amount of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the Broth Microdilution protocol (Step 2).

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the compound-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion Compound Compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution DiskPrep Prepare Impregnated Disks Compound->DiskPrep Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculation Inoculum->Inoculation_MIC PlateInoculation Inoculate Agar Plate Inoculum->PlateInoculation SerialDilution->Inoculation_MIC Incubation_MIC Incubation (16-20h, 37°C) Inoculation_MIC->Incubation_MIC Reading_MIC Read MIC Incubation_MIC->Reading_MIC DiskApplication Apply Disks DiskPrep->DiskApplication PlateInoculation->DiskApplication Incubation_Disk Incubation (16-20h, 37°C) DiskApplication->Incubation_Disk Reading_Disk Measure Zone of Inhibition Incubation_Disk->Reading_Disk

Caption: Workflow for antimicrobial susceptibility testing of substituted chloropyridazines.

Mechanism_of_Action cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effects Chloropyridazine Substituted Chloropyridazine DNAGyrase DNA Gyrase (GyrA/GyrB) Chloropyridazine->DNAGyrase Inhibition Supercoiling Inhibition of DNA Negative Supercoiling DNAGyrase->Supercoiling ReplicationFork Stalled Replication Forks Supercoiling->ReplicationFork DSBs Double-Strand Breaks ReplicationFork->DSBs SOS_Response Induction of SOS Response DSBs->SOS_Response CellDeath Bacterial Cell Death SOS_Response->CellDeath

Caption: Proposed mechanism of action for substituted chloropyridazines.

References

Application Notes and Protocols: Anticancer Screening of 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] Various substituted pyridazines have been reported to exert their cytotoxic effects through diverse mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5][6][7] This document provides a detailed protocol for the comprehensive anticancer screening of a novel pyridazine derivative, 3-Chloro-6-(3-nitrophenyl)pyridazine . The protocols outlined herein are based on established methodologies for evaluating the cytotoxic and mechanistic aspects of potential anticancer agents.

Compound Profile

Compound Name This compound
IUPAC Name This compound
Molecular Formula C₁₀H₆ClN₃O₂
Molecular Weight 235.63 g/mol
Structure
alt text

(Note: While no specific anticancer data for this compound is publicly available, the following protocols and data tables are presented as a comprehensive guide for its evaluation based on the known activities of the pyridazine scaffold.)

Data Presentation: Hypothetical Cytotoxicity Data

The following table is a template for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) values would be determined using the MTT assay.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC₅₀ (µM) *
MCF-7Breast Adenocarcinoma[Insert Value]
MDA-MB-231Breast Adenocarcinoma[Insert Value]
A549Lung Carcinoma[Insert Value]
HeLaCervical Cancer[Insert Value]
HEK-293Normal Human Embryonic Kidney (Control)[Insert Value]

*Values to be determined experimentally.

Experimental Protocols

A systematic approach is crucial for the anticancer screening of a novel compound. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Preparation & Solubilization C MTT Assay for Cytotoxicity Screening A->C B Cell Line Maintenance B->C D Determination of IC50 Values C->D E Apoptosis Assay (Annexin V-FITC) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis for Protein Expression D->G

Caption: Experimental workflow for anticancer screening.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) and a normal cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the complete medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay helps to determine if the compound induces apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is used to investigate the effect of the compound on the cell cycle progression.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Potential Signaling Pathways

Based on the literature for similar pyridazine derivatives, this compound may exert its anticancer effects by modulating key signaling pathways. The following diagrams illustrate two such pathways.

EGFR_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound This compound Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

JNK_pathway Stress Cellular Stress JNK JNK Stress->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Compound This compound Compound->JNK Activation?

Caption: Potential modulation of the JNK signaling pathway.

Conclusion

The protocols and frameworks provided in this document offer a comprehensive starting point for the anticancer screening of this compound. Given the promising anticancer activities of the pyridazine scaffold, a thorough investigation of this novel compound is warranted. The systematic evaluation of its cytotoxicity and mechanism of action will be crucial in determining its potential as a future therapeutic agent.

References

Application Notes and Protocols for 3-Chloro-6-(3-nitrophenyl)pyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its pyridazine core is a well-established pharmacophore found in numerous biologically active molecules, while the chloro and nitro-substituted phenyl groups offer versatile handles for synthetic modification. This document provides detailed application notes on the potential therapeutic applications of derivatives of this scaffold, along with generalized experimental protocols for their synthesis and biological evaluation.

Disclaimer: Published literature with specific biological data and detailed synthetic protocols for derivatives of this compound is limited. The following information is based on the known activities and synthetic methodologies for structurally related pyridazine and pyridazinone compounds. Researchers should consider these protocols as a starting point for optimization.

Potential Therapeutic Applications

Derivatives of the pyridazine scaffold have shown promise in a variety of therapeutic areas, primarily in oncology and inflammatory diseases. The key to unlocking the potential of this compound lies in the strategic modification of its structure to achieve desired potency and selectivity against specific biological targets.

Kinase Inhibition in Oncology

A significant body of research has focused on pyridazine derivatives as inhibitors of various protein kinases that are dysregulated in cancer. The 3-chloro position serves as a key site for introducing diversity through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against a panel of kinases.

a) VEGFR-2 Inhibition and Anti-Angiogenesis:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Pyridazine-based compounds have been identified as potent VEGFR-2 inhibitors. By modifying the 3-position of the pyridazine ring, it is possible to design molecules that can effectively compete with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its downstream signaling.

b) JNK Inhibition and Apoptosis Induction:

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are involved in cellular responses to stress, and their dysregulation can contribute to both cell survival and apoptosis in cancer.[1][2] Certain pyridazine derivatives have been shown to inhibit JNK1, leading to the downregulation of its downstream targets and induction of apoptosis in cancer cells.[2] The 3-nitrophenyl group on the scaffold can be a starting point for modifications to enhance interactions with the JNK active site.

c) CDK2 Inhibition and Cell Cycle Control:

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the regulation of the cell cycle, and its aberrant activity is a hallmark of many cancers. Small molecule inhibitors of CDK2 can induce cell cycle arrest and apoptosis in cancer cells. The pyridazine scaffold has been explored for the development of CDK2 inhibitors.

Antimicrobial Activity

Beyond oncology, pyridazine derivatives have also been investigated for their antimicrobial properties. The scaffold can be functionalized to target essential enzymes or cellular processes in bacteria and fungi, offering a potential starting point for the development of new anti-infective agents.

Data Presentation: Biological Activities of Structurally Related Pyridazine Derivatives

The following tables summarize the biological activities of various pyridazine and pyridazinone derivatives that are structurally related to the title compound. This data can guide the design and prioritization of new analogs derived from this compound.

Table 1: Anticancer Activity of Representative Pyridazine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
A 6-(4-bromophenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneLeukemia (SR)< 0.1[3]
B 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-oneNon-Small Cell Lung (NCI-H522)< 0.1[3]
C 3,6-disubstituted pyridazineBreast (T-47D)0.43[1]
D 3,6-disubstituted pyridazineBreast (MDA-MB-231)0.99[1]

Table 2: Kinase Inhibitory Activity of Representative Pyridazine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
E VEGFR-260.7[4]
F VEGFR-2107[4]
G CDK220.1[5]
H CDK243.8[5]

Experimental Protocols

The following are generalized protocols for the synthesis of key intermediates and for the evaluation of biological activity. These should be adapted and optimized for the specific substrates and assays being used.

Synthesis Protocols

a) General Procedure for Nucleophilic Aromatic Substitution (e.g., Amination)

This protocol describes the reaction of this compound with an amine to introduce a key pharmacophore.

  • Materials: this compound, desired amine (e.g., aniline, morpholine), a suitable base (e.g., K₂CO₃, Et₃N), and a high-boiling point solvent (e.g., DMF, NMP, or dioxane).

  • Procedure:

    • To a sealed reaction vessel, add this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Add the solvent and stir the mixture at an elevated temperature (typically 80-150 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

b) General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol allows for the formation of a C-C bond at the 3-position of the pyridazine ring.

  • Materials: this compound, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).

  • Procedure:

    • In a reaction flask, combine this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

    • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Add the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

c) General Procedure for Buchwald-Hartwig Amination

This palladium-catalyzed reaction is an alternative method for C-N bond formation at the 3-position.

  • Materials: this compound, an amine, a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., NaOtBu, Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene, dioxane).

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent, followed by this compound (1 equivalent) and the amine (1.1-1.5 equivalents).

    • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Biological Assay Protocols

a) MTT Assay for Cell Viability and Cytotoxicity [6][7][8]

This colorimetric assay is a standard method to assess the effect of a compound on the proliferation of cancer cells.

  • Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

b) In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2) [6]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Materials: Recombinant human kinase (e.g., VEGFR-2), a suitable substrate (e.g., a peptide or protein), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal is often based on the amount of ADP produced.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are potential targets for derivatives of this compound.

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Pyridazine Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

JNK_signaling_pathway Stress Cellular Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Pyridazine Derivative Inhibitor->JNK

Caption: JNK signaling pathway and its inhibition by pyridazine derivatives.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the synthesis and evaluation of derivatives of this compound.

synthetic_workflow Start This compound Reaction Nucleophilic Substitution or Cross-Coupling Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Substituted Pyridazine Derivative Characterization->FinalProduct

Caption: General synthetic workflow for derivatization.

biological_evaluation_workflow Compound Synthesized Derivative CellAssay Cell-Based Assay (e.g., MTT) Compound->CellAssay KinaseAssay In Vitro Kinase Assay Compound->KinaseAssay DataAnalysis Data Analysis (IC50 Determination) CellAssay->DataAnalysis KinaseAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Workflow for biological evaluation of synthesized derivatives.

References

Application Notes and Protocols: Synthesis of 3-chloro-6-(3-nitrophenyl)pyridazine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, making them attractive building blocks for the synthesis of novel therapeutic agents. The functionalization of the pyridazine core, particularly through carbon-carbon bond-forming reactions, is a key strategy for generating molecular diversity and exploring structure-activity relationships.

This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-chloro-6-(3-nitrophenyl)pyridazine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3,6-dichloropyridazine and 3-nitrophenylboronic acid. This reaction is a robust and efficient method for the selective formation of a C-C bond, yielding a versatile intermediate for further chemical elaboration in drug development programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, 3-nitrophenylboronic acid) with an organic halide (3,6-dichloropyridazine). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. Due to the symmetrical nature of 3,6-dichloropyridazine, mono-arylation can be achieved under controlled conditions, leading to the desired this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 3,6-Dichloropyridazine - 3-Nitrophenylboronic Acid - Palladium Catalyst - Base - Solvent heating Microwave Irradiation or Conventional Heating reagents->heating Inert Atmosphere extraction Aqueous Work-up & Extraction heating->extraction Cooling purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Inhibitor Pyridazine Derivative (Potential Inhibitor) Inhibitor->Kinase2 Inhibition

Application Notes and Protocols for the Characterization of 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3-Chloro-6-(3-nitrophenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies outlined below are standard for ensuring the identity, purity, and structural integrity of such compounds.

Overview of Analytical Methods

The comprehensive characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques. These methods provide qualitative and quantitative data on the compound's structure, purity, and physicochemical properties. The primary analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the elemental composition.

  • Melting Point Determination: To assess purity.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its elemental composition through high-resolution mass spectrometry (HRMS).

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes to determine the most sensitive mode for detecting the molecular ion. For this compound, the protonated molecule [M+H]⁺ is expected in positive mode.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight of this compound (C₁₀H₆ClN₃O₂), which is 235.63 g/mol .[2]

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap). This allows for the determination of the elemental formula by comparing the measured mass to the calculated mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase method is typically employed for compounds of this nature.

Protocol for Reversed-Phase HPLC (RP-HPLC):

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a column oven, and an autosampler.

  • Mobile Phase: Prepare a mobile phase consisting of two solvents:

    • Solvent A: Water with 0.1% formic acid or a buffer like ammonium acetate (5 mM).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: Develop a gradient elution method to ensure good separation of the main peak from any impurities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 5% B and equilibrate.

  • Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection and Detection: Inject 5-10 µL of the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

The quantitative data obtained from the analytical characterization should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: NMR Spectral Data for a Related Compound, 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.48d9.6Pyridazine H
7.88d9.6Pyridazine H
7.79–7.70mPhenyl H
7.64–7.56mPhenyl H
5.23sCH₂
¹³C149.4, 138.5, 138.0, 137.1, 134.3, 132.3, 129.4 (2C), 128.8, 128.0 (2C), 125.4, 55.9Aromatic & Aliphatic C

Note: Data is for a structurally related compound and serves as an example.[3] Actual chemical shifts for this compound will vary.

Table 2: Mass Spectrometry and HPLC Data

Analytical MethodParameterObserved Value
LC/MS
Retention Time (t R)To be determined
[M+H]⁺ (m/z)Expected: 236.02
HRMS
Calculated Mass [M+H]⁺236.0170
Measured Mass [M+H]⁺To be determined
RP-HPLC
Purity (%)>95%

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a pyridazine derivative.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_conclusion Conclusion start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup tlc TLC Analysis workup->tlc Purity Check mp Melting Point workup->mp Purity & Identity nmr NMR (¹H, ¹³C) workup->nmr Structure Elucidation ms Mass Spectrometry workup->ms Molecular Weight hplc HPLC Purity workup->hplc Final Purity ir IR Spectroscopy workup->ir Functional Groups elemental Elemental Analysis workup->elemental Elemental Composition final_product Characterized Compound hplc->final_product

Caption: Workflow for Synthesis and Characterization.

References

Application Notes and Protocols for the Chromatographic Analysis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of pyridazine derivatives using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Pyridazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, making their analysis crucial in drug discovery and development.[1][2]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of pyridazine derivatives.[3] Reversed-phase HPLC (RP-HPLC) is a commonly employed method for these compounds.[4][5]

Application Note: Quantitative Analysis of C5-methyl Pyridazine Derivatives

This method is suitable for the quantitative analysis and enantioseparation of chiral C5-methyl pyridazine derivatives, which are of interest for their potential biological activity.[6]

Protocol: RP-HPLC for Chiral Pyridazine Derivatives [6]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral stationary phase column: Lux Amylose-2® (250 mm × 4.6 mm I.D., 5 μm).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile (MeCN) and Isopropanol (IPA) (90:10 v/v). HPLC-grade solvents are required.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 250 nm.

    • Injection Volume: 10 μL.

  • Sample Preparation:

    • Prepare a stock solution of the pyridazine derivative at a concentration of 0.1 mg/mL in the mobile phase.

    • Filter the sample solution through a 0.45 μm syringe filter before injection.

  • Data Analysis:

    • The retention time (t_r) is used to identify the compound.

    • The retention factor (k′) can be calculated using the equation: k′ = (t_r - t_0)/t_0, where t_0 is the dead time.[6]

    • Quantification is achieved by integrating the peak area and comparing it to a standard curve.

Data Presentation: HPLC of Pyridazine Derivatives
CompoundColumnMobile Phase (v/v)Flow Rate (mL/min)Temperature (°C)Detection (nm)Retention Time (Rt) / Retention Factor (k')Reference
(±)-N-(4-Bromophenyl)-2-[5-methyl-6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl]acetamideLux Amylose-2®MeCN/IPA (90:10)1.040250Not specified[6]
(±)-N-(4-Fluorophenyl)-2-[5-methyl-6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl]acetamideLux Amylose-2®MeCN/IPA (90:10)1.040250Not specified[6]
(±)-N-(1,3-Benzodioxol-5-yl)-2-[5-methyl-6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl]acetamideLux Amylose-2®MeCN/IPA (90:10)1.040250Not specified[6]
4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridineLiChrosorb® 100 RP-18Acetonitrile/Phosphate buffer (pH=2)Not specifiedNot specified239Not specified[7]

Visualization: HPLC Workflow for Pyridazine Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh Pyridazine Derivative Dissolve Dissolve Sample in Mobile Phase Sample->Dissolve Solvent Prepare Mobile Phase (e.g., MeCN/IPA) Pump HPLC Pump Solvent->Pump Mobile Phase Delivery Filter Filter Sample (0.45 µm) Injector Autosampler/Manual Injector Filter->Injector Inject Sample Column Chiral Column (e.g., Lux Amylose-2) Injector->Column Pump->Injector Detector UV Detector Column->Detector Software Data Acquisition Software Detector->Software Signal Output Chromatogram Generate Chromatogram Software->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Report Report Analysis->Report Final Report

Caption: Workflow for HPLC analysis of pyridazine derivatives.

Thin-Layer Chromatography (TLC) Analysis

TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of pyridazine derivatives.[8][9]

Application Note: Reaction Monitoring and Purity Check of Pyridazine Synthesis

This protocol is designed for the qualitative analysis of pyridazine derivatives during their synthesis to monitor the consumption of starting materials and the formation of products.[6][9]

Protocol: TLC for Pyridazine Derivatives

  • Plate Preparation:

    • Use commercially available silica gel 60 F254 pre-coated aluminum plates.[9]

  • Sample Application:

    • Dissolve a small amount of the reaction mixture and starting materials in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Spot the dissolved samples onto the TLC plate using a capillary tube, approximately 1 cm from the bottom edge.

  • Development:

    • Prepare a suitable mobile phase. The choice of eluent depends on the polarity of the pyridazine derivative. Common solvent systems include mixtures of cyclohexane/ethyl acetate or n-hexane/ethyl acetate.[6] For some derivatives, a mobile phase of butanol-acetic acid-water may be used.[7]

    • Place the TLC plate in a developing chamber containing the mobile phase, ensuring the sample spots are above the solvent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.[8]

    • Remove the plate and immediately mark the solvent front with a pencil.[8]

    • Dry the plate in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. Compounds containing a chromophore will appear as dark spots against a fluorescent background.[8][10]

    • Staining: If compounds are not UV-active, use a chemical stain. Common visualization reagents for nitrogen-containing compounds include:

      • Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Compounds will appear as brown spots.[10][11]

      • Potassium Permanganate (KMnO4) Stain: Prepare a solution of 1.5 g KMnO4 in 100 mL of 1 M NaOH. Spray the plate with the solution. Oxidizable compounds will appear as yellow-brown spots on a purple background.[11][12]

      • Ninhydrin: Useful for detecting primary and secondary amines. Prepare a solution of 0.2 g ninhydrin in 100 mL of absolute alcohol. Spray the plate and heat at ~120 °C for 3-5 minutes. Pink spots will appear.[12]

  • Data Analysis:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the Rf values of the reaction mixture components to those of the starting materials and expected products.

Data Presentation: TLC of Pyridazine Derivatives
CompoundStationary PhaseMobile Phase (v/v)Visualization MethodRf ValueReference
C5-methyl pyridazine derivativesSilica gel 60 F254Cyclohexane/Ethyl acetate (2:1)UV (254 nm), IodineNot specified[6]
3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazineSilica gel 60 F254Not specifiedNot specifiedNot specified[9]
Phenyl-pyridazine productSilica gel 60 F-254Not specifiedUV lightNot specified[13][14]

Visualization: TLC Workflow for Pyridazine Analysis

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Procedure cluster_vis Visualization cluster_analysis Analysis Prepare_Sample Dissolve Sample Spotting Spot Sample on TLC Plate Prepare_Sample->Spotting Prepare_MP Prepare Mobile Phase Development Develop Plate in Chamber Prepare_MP->Development Spotting->Development Drying Dry the TLC Plate Development->Drying UV_Light UV Lamp (254 nm) Drying->UV_Light Staining Chemical Staining (Iodine, KMnO4) Drying->Staining Calculate_Rf Calculate Rf Values UV_Light->Calculate_Rf Staining->Calculate_Rf Compare Compare Spots Calculate_Rf->Compare Interpretation Interpretation Compare->Interpretation Reaction Progress/ Purity Assessment

Caption: Workflow for TLC analysis of pyridazine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of 6-(3-nitrophenyl)pyridazin-3(2H)-one (Precursor)

  • Question: I am getting a very low yield or no product during the initial condensation reaction to form the pyridazinone precursor. What are the potential causes and how can I improve it?

  • Answer: Low yields in pyridazinone synthesis can arise from several factors:

    • Incomplete Reaction: The condensation may not have reached completion. Solution: Try extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to improve reaction kinetics.

    • Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical. Solution: Screen different solvents. While alcohols are commonly used, a higher boiling point solvent might be beneficial. Ensure the catalytic amount of acid or base is appropriate.

    • Side Reactions: Unwanted side reactions can consume starting materials. Solution: Analyze the crude product to identify potential side products and adjust reaction conditions to minimize their formation. For instance, controlling the temperature can prevent degradation of starting materials or products.

Issue 2: Inefficient Chlorination of 6-(3-nitrophenyl)pyridazin-3(2H)-one

  • Question: The chlorination step to convert the pyridazinone to this compound is inefficient, resulting in a low yield. What can I do?

  • Answer: Incomplete chlorination is a common hurdle. Consider the following:

    • Reagent Activity: Phosphorus oxychloride (POCl₃) is a common chlorinating agent. Its quality and reactivity are crucial. Solution: Use freshly distilled or a new bottle of POCl₃. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can enhance the reaction rate.[1]

    • Reaction Temperature and Time: The reaction may require elevated temperatures to proceed efficiently. Solution: Increase the reaction temperature, potentially to reflux, and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A reaction time of several hours (e.g., 7 hours) at high temperatures (e.g., 130°C) has been reported for a similar substrate.[1]

Issue 3: Formation of Impurities and Purification Challenges

  • Question: My final product is contaminated with impurities that are difficult to remove. What are the best purification strategies?

  • Answer: Purification of chloropyridazine derivatives can be challenging due to their polarity and potential for degradation.

    • Recrystallization: This is often the first method to try for solid products. Solution: Screen various solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexanes) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

    • Silica Gel Column Chromatography: This is a standard method for purifying organic compounds. Solution: Use a suitable eluent system, starting with a non-polar solvent and gradually increasing the polarity. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.[2][3] Dry loading the crude product onto silica gel can improve separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A typical synthetic approach involves a two-step process. The first step is the condensation of a 1,4-dicarbonyl compound precursor with hydrazine to form the 6-(3-nitrophenyl)pyridazin-3(2H)-one ring.[4] The second step is the chlorination of the pyridazinone, commonly using a reagent like phosphorus oxychloride (POCl₃), to yield the final this compound.[1]

Q2: Are there alternative methods to introduce the 3-nitrophenyl group?

A2: Yes, a Suzuki-Miyaura cross-coupling reaction is a powerful alternative.[5][6][7] This would involve coupling 3,6-dichloropyridazine with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. This method offers the advantage of building the C-C bond directly.

Q3: What are the key parameters to control during a Suzuki-Miyaura coupling for this synthesis?

A3: For a successful Suzuki-Miyaura coupling, it is crucial to control the following:

  • Catalyst System: The choice of palladium catalyst and ligand is critical, especially for less reactive chloro-substrates.[8]

  • Base: The base plays a crucial role in the catalytic cycle. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.[8]

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is often employed.[9]

  • Oxygen-free Environment: The palladium catalyst is sensitive to oxygen, so it is essential to degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon).[8][9]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product. Gas Chromatography (GC) can also be used for monitoring.[9]

Data Presentation

Table 1: Optimization of Chlorination Reaction Conditions (Hypothetical Data)

EntryChlorinating AgentAdditiveTemperature (°C)Time (h)Yield (%)
1POCl₃None100445
2POCl₃N,N-dimethylaniline100465
3POCl₃N,N-dimethylaniline130785
4SOCl₂DMF (cat.)80650

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystUse a more active palladium catalyst/ligand system (e.g., Buchwald ligands).[8]
Insufficient temperatureIncrease the reaction temperature (80-120 °C).[8]
Ineffective baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃).[8]
Homocoupling of boronic acidPresence of oxygenThoroughly degas all solvents and reagents.[8]
ProtodeboronationPresence of water/acidUse anhydrous solvents and a non-nucleophilic base.[8]

Experimental Protocols

Protocol 1: Synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one

This protocol is a general procedure based on the synthesis of similar pyridazinone compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate 1,4-dicarbonyl precursor (e.g., 4-(3-nitrophenyl)-4-oxobutanoic acid) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of the 4-nitro isomer.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 6-(3-nitrophenyl)pyridazin-3(2H)-one (1 equivalent).

  • Addition of Reagents: Add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.

  • Reaction: Heat the reaction mixture to 130°C for 7 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination cluster_2 Purification Start 4-Oxo-4-(3-nitrophenyl)butanoic Acid + Hydrazine Hydrate Reaction1 Condensation Reaction (Reflux in Ethanol) Start->Reaction1 Product1 6-(3-nitrophenyl)pyridazin-3(2H)-one Reaction1->Product1 Product1_ref 6-(3-nitrophenyl)pyridazin-3(2H)-one Reaction2 Chlorination with POCl₃ (130°C) Product1_ref->Reaction2 Product2 This compound Reaction2->Product2 Product2_ref Crude Product Purification Column Chromatography or Recrystallization Product2_ref->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis CheckStep Identify Problematic Step Start->CheckStep PurificationIssue Purification Difficulty? - Screen solvents - Use column chromatography Start->PurificationIssue Step1 Step 1: Pyridazinone Formation CheckStep->Step1 Condensation Step2 Step 2: Chlorination CheckStep->Step2 Chlorination Troubleshoot1 Incomplete Reaction? - Extend time - Increase temp Step1->Troubleshoot1 SideReactions Side Reactions? - Analyze crude - Adjust conditions Step1->SideReactions Troubleshoot2 Inefficient Chlorination? - Fresh POCl₃ - Add catalyst - Increase temp Step2->Troubleshoot2 Solution Optimized Synthesis Troubleshoot1->Solution Troubleshoot2->Solution SideReactions->Solution PurificationIssue->Solution

Caption: Troubleshooting workflow for the synthesis optimization.

References

Navigating the Synthesis of 6-Arylpyridazines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-arylpyridazines is a cornerstone in the development of novel therapeutics and functional materials. However, the path to the desired product is often fraught with challenges, including the formation of unwanted side products that can complicate purification and reduce yields. This technical support center provides a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of 6-arylpyridazines, with a focus on palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am consistently observing a significant amount of a dehalogenated byproduct in my Suzuki-Miyaura coupling reaction to synthesize a 6-arylpyridazine. What are the likely causes and how can I minimize it?

A1: Dehalogenation, the replacement of the halogen on your 6-halopyridazine with a hydrogen atom, is a common side reaction in Suzuki-Miyaura coupling. This side reaction is often promoted by factors that favor the proto-deboronation of the boronic acid partner or facilitate a competing reductive dehalogenation pathway of the palladium intermediate.

Troubleshooting Strategies:

  • Choice of Base and Solvent: The base and solvent system plays a crucial role. While strong bases can facilitate the desired coupling, they can also promote the decomposition of the boronic acid. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like cesium carbonate (Cs₂CO₃). The choice of solvent can also influence the outcome; for instance, using 1,4-dioxane with KF as the base has been shown to minimize dehalogenation.[1]

  • Catalyst and Ligand Selection: The palladium catalyst and its coordinating ligand are critical. Using a catalyst system with a high-quality, air-stable palladium precatalyst and an appropriate phosphine ligand, such as SPhos, can significantly reduce the dehalogenation side reaction.[1]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in side reactions. It is advisable to monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Purity of Reagents: Ensure that your 6-halopyridazine and arylboronic acid are pure and that your solvents are anhydrous and degassed. Impurities can interfere with the catalytic cycle and lead to undesired side reactions.

Below is a summary of how reaction conditions can affect the formation of the dehalogenated byproduct in the synthesis of a 6-aryl-5-dialkylaminopyridazinone, a derivative of 6-arylpyridazine.

Catalyst SystemBaseSolventDehalogenation (%)
CombiPhos Pd6Cs₂CO₃Dioxane~10%
Pd-SPhosCs₂CO₃Dioxane3%
Pd-SPhosKFDioxaneMinimized
CombiPhos Pd6K₂CO₃DioxaneImprovement Observed

Table 1: Effect of Reaction Conditions on Dehalogenation in a Suzuki-Miyaura Coupling Reaction.[1]

Q2: My reaction mixture shows the presence of homocoupled products of my arylboronic acid and/or my 6-halopyridazine. How can I prevent this?

A2: Homocoupling is another prevalent side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl (from the arylboronic acid) or bipyridazine (from the 6-halopyridazine) impurities.

Troubleshooting Strategies:

  • Control of Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.2 equivalents) can help to ensure the complete consumption of the 6-halopyridazine and minimize its self-coupling.

  • Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. Therefore, it is crucial to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) and to use properly degassed solvents.

  • Catalyst Loading: High catalyst loadings can sometimes lead to an increase in homocoupling. Optimizing the catalyst concentration to the lowest effective level can help to mitigate this side reaction.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can often suppress the homocoupling of the arylboronic acid.

Q3: I am using a Stille coupling to synthesize a 6-arylpyridazine, but I am struggling with the purification to remove tin byproducts. What are the best practices for this?

A3: The removal of toxic organotin byproducts is a significant challenge in Stille couplings.

Purification Strategies:

  • Aqueous Work-up with Potassium Fluoride: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) is a common and effective method. The fluoride ions react with the tin byproducts to form insoluble and easily filterable trialkyltin fluoride.

  • Column Chromatography with Triethylamine: The tin byproducts can often be removed by flash column chromatography on silica gel. Using an eluent containing a small amount of triethylamine (~2-5%) can help to chelate and remove the tin residues.[2]

  • Choice of Organostannane: The nature of the non-transferable groups on the tin reagent can influence the ease of byproduct removal. Using organostannanes with more polar "dummy" ligands can sometimes facilitate their removal during aqueous work-up.

Q4: My Negishi coupling reaction for the synthesis of a 6-arylpyridazine is stalling at low conversion. What could be the issue?

A4: Stalled Negishi reactions can be frustrating. Several factors can contribute to catalyst deactivation or low reactivity, especially when using heteroaromatic substrates like pyridazines.

Troubleshooting Strategies:

  • Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to its deactivation. The presence of other coordinating functional groups in your substrates can also inhibit the catalyst.[3] Using a higher catalyst loading or a more robust catalyst system with a ligand that is less susceptible to displacement, such as a bulky biarylphosphine ligand, may be necessary.[4][5]

  • Quality of the Organozinc Reagent: The preparation and quality of the organozinc reagent are critical. Ensure that the reagent is freshly prepared and properly titrated. The presence of unreacted starting materials or byproducts from its preparation can interfere with the coupling reaction.

  • Additives: The addition of lithium salts, such as lithium chloride (LiCl), can sometimes improve the efficiency of Negishi couplings by breaking up zinc aggregates and facilitating transmetalation.[6]

  • Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. It is important to find the optimal temperature for your specific substrates and catalyst system.

Troubleshooting Guides

Guide 1: Low Yield in 6-Arylpyridazine Synthesis

Low yields are a common problem that can be addressed systematically.

Caption: A workflow for troubleshooting low yields in 6-arylpyridazine synthesis.

Guide 2: Product Purification Challenges

Even with a successful reaction, isolating the pure 6-arylpyridazine can be challenging.

References

Technical Support Center: Purification of Crude 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Chloro-6-(3-nitrophenyl)pyridazine. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols for common purification techniques.

I. Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough to dissolve the compound.Select a more polar solvent or use a solvent mixture. Common solvents for pyridazine derivatives include ethanol, methanol, and isopropanol. For less soluble compounds, consider solvents like dimethylformamide (DMF) followed by the addition of an anti-solvent.
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.Use a lower boiling point solvent. Add more hot solvent to the mixture to ensure the compound remains dissolved at the boiling point of the solvent.
No crystals form upon cooling. The solution is not supersaturated, or nucleation has not been initiated.Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Add a seed crystal of the pure compound if available.
The recrystallized product is still impure. The cooling process was too rapid, trapping impurities. The chosen solvent did not effectively discriminate between the product and impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a second recrystallization with a different solvent system. Wash the collected crystals with a small amount of cold recrystallization solvent.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The compound has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution for a longer period at a lower temperature (e.g., in a freezer) to maximize precipitation.

Column Chromatography Troubleshooting

Problem Possible Cause Solution
Poor separation of the compound from impurities (overlapping spots on TLC). The eluent system does not have the optimal polarity.Systematically vary the eluent polarity. For pyridazine derivatives, mixtures of hexane/ethyl acetate or dichloromethane/ethyl acetate are common starting points. Adding a small amount of a more polar solvent like methanol can improve the separation of polar compounds.
The compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent in the mixture.
The compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent.
Streaking or tailing of the compound spot on the TLC plate and column. The compound may be interacting too strongly with the stationary phase (silica gel), or the sample is overloaded.Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to reduce strong interactions. Ensure the sample is loaded onto the column in a concentrated band and that the column is not overloaded.
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is recommended to test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to identify the optimal system. For related compounds, recrystallization from an alcohol has been reported.[1] A mixture of dimethylformamide and isopropanol has also been used for a similar substituted pyridazine.[2]

Q4: How can I monitor the purity of my compound during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method to assess the purity of fractions from column chromatography and to check the effectiveness of recrystallization. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative information on the purity of the final product. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point range close to the literature value of a similar compound suggests high purity.

III. Data Presentation

Table 1: Physical Properties of 3-Chloro-6-phenylpyridazine

PropertyValueReference
Molecular FormulaC₁₀H₇ClN₂[3][4]
Molecular Weight190.63 g/mol [3][4]
Melting Point159-161 °C[3]
AppearanceSolid[3]
Solubility in Water10.3 µg/mL (at pH 7.4)[4]

IV. Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not when cold. Test solvents such as ethanol, isopropanol, and ethyl acetate.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and perform TLC or other analytical techniques to confirm the purity.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

  • Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of the desired compound from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4. A common starting point for pyridazine derivatives is a mixture of hexane and ethyl acetate or dichloromethane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent. Carefully load the sample onto the top of the packed column.

  • Elution: Begin the elution with the starting eluent. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Confirm the purity of the final product using appropriate analytical methods such as NMR spectroscopy and melting point determination.

V. Mandatory Visualization

PurificationWorkflow cluster_recrystallization Recrystallization Protocol crude_product Crude this compound dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no insoluble impurities hot_filtration->crystallization insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities filtration_washing Vacuum Filtration & Washing crystallization->filtration_washing drying Drying filtration_washing->drying mother_liquor Mother Liquor (Contains Impurities) filtration_washing->mother_liquor pure_product Pure Product drying->pure_product

Caption: General experimental workflow for the purification of a crude organic compound by recrystallization.

References

Technical Support Center: Recrystallization of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of pyridazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of pyridazine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of pyridazine compounds in a direct question-and-answer format.

Q1: My pyridazine compound is not dissolving in the hot solvent.

A1: This issue typically arises from using an inappropriate or insufficient volume of solvent.

  • Solvent Choice: The principle of "like dissolves like" is a good starting point. Given the polar nature of the pyridazine ring, polar solvents are often required.[1] Consider solvents such as ethanol, methanol, or isopropanol. For less polar pyridazine derivatives, you might explore solvent mixtures like acetone/hexanes.

  • Solvent Volume: Ensure you are using a sufficient amount of the chosen solvent. Add the solvent in small portions to the heated crude product until it just dissolves.[1]

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[1]

Q2: No crystals are forming upon cooling, or the yield is very low.

A2: This is a common issue, often related to solvent choice, concentration, or nucleation problems.

  • Too Much Solvent: Using the absolute minimum amount of hot solvent to fully dissolve the compound is crucial.[1] An excess of solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.[1] If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Inducing Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by:

    • Scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Adding a "seed crystal" of the pure compound from a previous batch. This provides a template for further crystal formation.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can maximize crystal formation and increase the yield.[1]

Q3: My pyridazine compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.

  • Slow Cooling: Very slow cooling may favor the formation of crystals instead of an oil. You can achieve this by leaving the hot solution on a cooling hot plate or insulating the flask.

  • Solvent System Change: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol) and then add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: The recrystallized product is still impure.

A4: This may be due to inefficient removal of impurities or co-crystallization.

  • Washing: Ensure you wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1] Using warm solvent will dissolve some of your product.

  • Decolorization: If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.

  • Second Recrystallization: If the product is still not pure, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q: How do I select the right solvent for my pyridazine compound?

A: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Start by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Common starting points for pyridazine derivatives include ethanol, methanol, and water, or mixtures such as ethanol/water or acetone/hexanes.[1][2]

Q: What is a mixed solvent recrystallization and when should I use it?

A: A mixed solvent recrystallization uses a pair of miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This technique is useful when no single solvent has the ideal solubility characteristics. You dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy, then add a drop or two of the "good" solvent to clarify before cooling.

Q: How can I improve the recovery yield of my recrystallized pyridazine?

A: To maximize your yield, ensure you use the minimum amount of hot solvent necessary for dissolution, cool the solution thoroughly (including an ice bath), and wash the collected crystals with a minimal amount of ice-cold solvent.[1]

Data Presentation: Solvent Systems for Pyridazine Compounds

The following table summarizes recrystallization solvent systems reported for various pyridazine derivatives. Note that yields can be highly dependent on the specific substrate and experimental conditions.

Pyridazine Compound ClassSolvent System(s)Typical Yield (%)Melting Point (°C)Reference
3,6-Dichloropyridazinen-Hexane8267-69[2]
Substituted PyridazineAcetone/Hexanes46147-149[2]
Pyridazinone DerivativesEthanol78276[3]
Phenyl-substituted PyridazineMethanol/Water followed by Dichloromethane extraction71.2202-204.9
Thienyl-substituted PyridazineMethanol/Water followed by Dichloromethane extraction43164.5-165.9

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallizing a pyridazine compound from a single solvent.

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude pyridazine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.[1]

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for situations where a single solvent is not suitable.

  • Solvent Selection: Choose a pair of miscible solvents. The "good" solvent should readily dissolve the pyridazine compound at all temperatures, while the "bad" solvent should not dissolve it at any temperature.

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Visualizations

Experimental Workflow for Recrystallization

G start Start with Crude Pyridazine Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Gravity Filtration impurities->hot_filtration Yes cool Cool Solution Slowly (Room Temp then Ice Bath) impurities->cool No hot_filtration->cool crystals_form Crystals Formed? cool->crystals_form induce Induce Crystallization (Scratch/Seed) crystals_form->induce No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes induce->crystals_form wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Pyridazine Compound dry->end

Caption: General experimental workflow for pyridazine recrystallization.

Troubleshooting Logic for No Crystal Formation

References

troubleshooting low yield in Suzuki coupling of chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of Chloropyridazines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of chloropyridazines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chloropyridazine resulting in a low yield or failing completely?

A1: Low yields or reaction failures with chloropyridazines are common and typically stem from the inherent low reactivity of the Carbon-Chlorine (C-Cl) bond.[1] This bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the primary bottleneck.[1][2] Additionally, the nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3] Success hinges on selecting a highly active catalyst system and optimizing reaction conditions to overcome these challenges.

Q2: My reaction is consuming the starting material, but the yield of the desired product is still low. What are the likely side reactions?

A2: Several side reactions can compete with the desired cross-coupling, leading to low yields despite the consumption of the starting material. The most common include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often from water or acidic impurities), replacing it with a hydrogen atom.[1][4] This deactivates the boronic acid for cross-coupling. Using anhydrous solvents, carefully dried reagents, or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is another common issue, often promoted by the presence of oxygen or certain palladium species.[4] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are crucial for minimizing homocoupling.[2][4]

  • Dehalogenation: The chloro group on the pyridazine can be replaced by a hydrogen atom, leading to a reduced, non-coupled starting material. This can be promoted by certain bases or high temperatures.[4]

Q3: How do I choose the right catalyst and ligand for my chloropyridazine substrate?

A3: The choice of catalyst and ligand is the most critical factor for a successful Suzuki coupling with a chloropyridazine. Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[2][4] Highly active catalyst systems are required, which are generated from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. For chloropyridazines, consider the following:

  • Bulky, Electron-Rich Phosphine Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk and electron-donating nature promote the formation of the active monoligated palladium(0) species, which is necessary for the oxidative addition of the C-Cl bond.[1][2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, SImes) are also powerful alternatives that can provide high catalytic activity for challenging substrates.[2][5]

Q4: What are the best practices for selecting a base and solvent?

A4: The base and solvent are interdependent and play crucial roles in the reaction.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[1][3] For less reactive chloropyridazines, strong, non-nucleophilic inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][2]

  • Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal to help dissolve the inorganic base.[1] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[1][6] Anhydrous conditions can be beneficial in some cases, especially if protodeboronation is a significant issue.[1]

Data Presentation

The following tables summarize starting conditions and yields for the Suzuki coupling of various chloro-heterocycles, which can serve as a guide for optimizing reactions with chloropyridazines.

Table 1: Effect of Different Catalyst/Ligand Systems

Palladium SourceLigandSubstrate TypeYield (%)Notes
Pd(OAc)₂SPhosChloro-heterocycleHighA general, high-yielding system for challenging chlorides.[2]
Pd₂(dba)₃P(t-Bu)₃Chloro-heterocycleModerate-HighEffective for solid-supported chloropyrimidines.[7]
PdCl₂(dppf)-Chloro-heterocycleVariesA robust pre-catalyst, but may require higher temperatures.[2]
Pd(PPh₃)₄-Chloro-heterocycleLow-HighOften effective, but may be insufficient for less reactive substrates.[4][8]

Table 2: Effect of Different Bases

BaseSolventTemperature (°C)Yield (%)Notes
K₃PO₄1,4-Dioxane80Good to ExcellentOften provides good yields, especially for challenging couplings.[1]
Cs₂CO₃1,4-Dioxane100HighA strong base, effective for difficult couplings.[9]
K₂CO₃1,4-Dioxane/H₂O100GoodA common and often effective base.[3]
Na₂CO₃DME/EtOH/H₂O80GoodEffective for some chloropyridazine couplings.[8][10]
KF (spray-dried)THF50ModerateUsed successfully for solid-supported chloropyrimidines.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridazine

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Chloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 1.2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

  • To an oven-dried reaction vessel, add the chloropyridazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[11]

  • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.[11]

  • Seal the reaction vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4][11]

  • Add the degassed solvent to the reaction mixture via syringe.[11]

  • Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[2][11]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[10]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[11]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography.[11]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Slow step for C-Cl bonds PdII Ar-Pd(II)-Cl(L2) Complex OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) Complex Transmetalation->PdII_Ar Boronate Ar'-B(OR)3- (from Ar'B(OH)2 + Base) Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' Product RedElim->Product ArylHalide Ar-Cl (Chloropyridazine) ArylHalide->OxAdd Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst Is the catalyst system active enough for C-Cl? Start->CheckCatalyst ImproveCatalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. CheckCatalyst->ImproveCatalyst No CheckBase Is the base effective? CheckCatalyst->CheckBase Yes ImproveCatalyst->CheckBase ImproveBase Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Ensure base is soluble. CheckBase->ImproveBase No CheckTemp Is the reaction temperature sufficient? CheckBase->CheckTemp Yes ImproveBase->CheckTemp ImproveTemp Increase temperature (80-120 °C). Consider microwave irradiation. CheckTemp->ImproveTemp No CheckDegassing Is the system properly degassed? CheckTemp->CheckDegassing Yes ImproveTemp->CheckDegassing ImproveDegassing Degas solvents thoroughly. Maintain inert atmosphere. CheckDegassing->ImproveDegassing No CheckSideReactions Are side reactions (protodeboronation, homocoupling) a major issue? CheckDegassing->CheckSideReactions Yes ImproveDegassing->CheckSideReactions MinimizeSideReactions Use anhydrous conditions. Use boronic esters. Ensure strict inert atmosphere. CheckSideReactions->MinimizeSideReactions Yes Success Improved Yield CheckSideReactions->Success No MinimizeSideReactions->Success

References

Technical Support Center: Scale-Up Synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common approach begins with the condensation of a suitable dicarbonyl compound with hydrazine to form the pyridazine ring, followed by chlorination and nitration. An alternative route could involve a Suzuki-Miyaura cross-coupling reaction between a dichloropyridazine and a nitrophenylboronic acid.[1] The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Q2: What are the critical process parameters to monitor during the scale-up of the chlorination step?

A2: The chlorination of the pyridazinone precursor is a critical step. Key parameters to monitor include:

  • Temperature: Exothermic reactions are common, and poor temperature control can lead to side product formation.

  • Reagent Stoichiometry: Precise control of the chlorinating agent (e.g., phosphorus oxychloride) is crucial to avoid over-chlorination or incomplete conversion.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction endpoint.[1]

  • Quenching: The quenching of the reaction mixture, often with ice water, must be done carefully to control the exotherm and ensure the safe decomposition of any remaining chlorinating agent.[2]

Q3: What potential impurities can be expected in the crude product?

A3: Several impurities can arise during the synthesis. These may include:

  • Unreacted starting materials.

  • Over-chlorinated or under-chlorinated pyridazine derivatives.

  • Positional isomers of the nitro group.

  • Byproducts from side reactions, such as hydrolysis of the chloro group.

  • Residual solvents and reagents.

Q4: What are the recommended methods for purifying crude this compound at an industrial scale?

A4: The primary purification methods for this compound at scale are recrystallization and column chromatography.

  • Recrystallization: This is often the most cost-effective method for large-scale purification. The choice of solvent is critical and may involve a single solvent or a binary solvent system.[3] Common solvents for related compounds include isopropanol, ethanol, or mixtures with ethers.[2][3]

  • Flash Column Chromatography: While more expensive and solvent-intensive, this method can be employed for achieving very high purity or for separating closely related impurities.[1][3]

Q5: What are the main safety concerns associated with the synthesis of this compound?

A5: The synthesis involves several hazardous materials and reactions. Key safety considerations include:

  • Corrosive Reagents: Chlorinating agents like phosphorus oxychloride are highly corrosive and react violently with water.[2]

  • Irritants: The product and intermediates can be irritating to the skin, eyes, and respiratory system.[4][5]

  • Exothermic Reactions: Both chlorination and nitration steps can be highly exothermic, requiring careful temperature control to prevent runaways.

  • Handling of Nitroaromatics: Nitroaromatic compounds can be thermally sensitive and should be handled with care, avoiding high temperatures and mechanical shock.

Troubleshooting Guides

Problem: Low Yield in the Chlorination Step
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature.
Degradation of productThe reaction temperature may be too high. Ensure accurate temperature monitoring and control. Consider a lower reaction temperature with a longer reaction time.
Inefficient quenching/work-upProduct may be lost during the work-up. Optimize the quenching procedure and extraction process. Ensure the pH is appropriate during aqueous washes.
Impure starting materialVerify the purity of the pyridazinone precursor. Impurities can interfere with the reaction.
Problem: Oiling Out During Recrystallization
Possible Cause Suggested Solution
Solvent boiling point is higher than the compound's melting pointUse a lower-boiling point solvent or a solvent mixture.[3]
Solution is supersaturatedAdd more solvent to the hot solution to reduce the concentration.[3]
Rapid coolingAllow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of crystals over oil.[3]
Impurities presentThe presence of impurities can inhibit crystallization. Try purifying the crude material by a different method (e.g., a short silica gel plug) before recrystallization.
Problem: Impure Product After Purification
Possible Cause Suggested Solution
Ineffective recrystallization solventThe chosen solvent may not effectively differentiate between the product and impurities. Screen for a more suitable solvent or solvent system.[3]
Impurities trapped in the crystal latticeThis can occur if cooling is too rapid. Allow for slow cooling to room temperature. A second recrystallization may be necessary.[3]
Co-eluting impurities in column chromatographyOptimize the mobile phase to improve separation. Consider using a different stationary phase or a different chromatography technique (e.g., reverse-phase HPLC).

Experimental Protocols

Illustrative Synthesis of a 3-Chloro-6-arylpyridazine Derivative

This protocol is a general representation based on the synthesis of similar compounds and should be optimized for the specific target molecule.

  • Reaction Setup: In a suitable reaction vessel, charge the 6-(3-nitrophenyl)pyridazin-3(2H)-one precursor and a solvent such as toluene.

  • Chlorination: Slowly add phosphorus oxychloride to the stirred mixture at a controlled temperature (e.g., 80-100°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture and carefully quench it by slowly adding it to a mixture of ice and water, ensuring the temperature remains low.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.[1]

General Recrystallization Protocol
  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., isopropanol).[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. If necessary, further cool the mixture in an ice bath to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals under vacuum.[3]

Visualizations

Synthesis_Workflow Start 6-(3-nitrophenyl)pyridazin-3(2H)-one Chlorination Chlorination (e.g., POCl3) Start->Chlorination Workup Quenching & Extraction Chlorination->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product? Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Check_Purity Assess Crude Purity Start->Check_Purity Incomplete Incomplete Reaction Check_Reaction->Incomplete No Side_Products Significant Side Products Check_Reaction->Side_Products Yes Optimize_Purification Optimize Purification Method (Solvent, Column Conditions) Check_Purity->Optimize_Purification Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->Optimize_Reaction Side_Products->Optimize_Reaction

References

Technical Support Center: Reaction Condition Optimization for 3,6-Disubstituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3,6-disubstituted pyridazines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,6-disubstituted pyridazines, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

  • Question: My Suzuki-Miyaura coupling reaction to synthesize a 3,6-diarylpyridazine is resulting in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in palladium-catalyzed cross-coupling reactions on the pyridazine core can stem from several factors. A systematic approach to optimization is crucial.

    • Potential Causes & Suggested Solutions:

      • Inappropriate Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand is critical, especially for electron-deficient heterocycles like pyridazines.[1] Standard catalysts may not be effective.

        • Solution: Screen a variety of ligands, including sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) for challenging substrates.[2] For Suzuki couplings of chloropyridazines, specialized palladium(II) ONO pincer complexes have shown high activity at low catalyst loadings (as low as 0.01 mol%).[1]

      • Incorrect Base Selection: The base is crucial for the catalytic cycle, particularly the transmetalation step in Suzuki couplings.[1] Strong bases like NaOtBu can sometimes lead to decomposition of sensitive substrates.[3]

        • Solution: Screen a range of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu. Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures but can be effective alternatives.[1]

      • Catalyst Inhibition or Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, inhibiting catalysis.[1] For Suzuki reactions, iodide formed from aryl iodide substrates can also have an inhibitory effect.[3]

        • Solution: Employing more active, third-generation Buchwald-Hartwig catalysts and ligands can be beneficial.[1] When using aryl iodides, consider that the reactivity order in Buchwald-Hartwig reactions can be ArBr > ArCl > ArI due to catalyst inhibition by iodide.[3]

      • Suboptimal Solvent and Temperature: The reaction may not be reaching completion or side reactions could be favored at the current temperature.

        • Solution: Screen different solvents; for instance, a mixture of DME/water or toluene/water is common for Suzuki couplings.[4][5] Gradually increase the reaction temperature while monitoring for product formation and degradation. Typical temperatures range from 80-100 °C.[3][5]

Issue 2: Formation of Significant Side Products

  • Question: During my Suzuki-Miyaura reaction, I am observing significant amounts of a homocoupled product from my boronic acid and a deboronated starting material. How can I minimize these side reactions?

  • Answer: The formation of homocoupling and deboronation products are common challenges in Suzuki-Miyaura couplings.

    • Potential Causes & Suggested Solutions:

      • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen or certain Pd(II) species.[5]

        • Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the palladium catalyst.[5] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over in-situ reduction of a Pd(II) precatalyst.[5]

      • Protodeboronation: This side reaction can be influenced by the choice of base, solvent, and the presence of water.[1][5]

        • Solution: Use anhydrous conditions and aprotic solvents if deboronation is a major issue.[5] While a slight excess of boronic acid is common, avoid using a large excess.[5] Consider using more stable pyrazine trifluoroborates as coupling partners if available.[1]

      • Hydrolysis to Pyridazinone: When working with halo-pyridazines, especially at elevated temperatures in the presence of a base and water, the halogen can be displaced by a hydroxyl group.[5]

        • Solution: Ensure all reagents and solvents are thoroughly dried.[5] Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.[5]

Issue 3: Poor Regioselectivity in Cyclization Reactions

  • Question: I am attempting to synthesize a 3,6-disubstituted pyridazine from an unsymmetrical 1,4-dicarbonyl precursor and hydrazine, but I am getting a mixture of isomers. How can I improve the regioselectivity?

  • Answer: Lack of regioselectivity is a known issue when using unsymmetrical starting materials for pyridazine ring formation.[6]

    • Potential Causes & Suggested Solutions:

      • Similar Reactivity of Carbonyl Groups: If the two carbonyl groups in the 1,4-dicarbonyl compound have similar electronic and steric environments, hydrazine can attack either one, leading to isomeric products.[6]

        • Solution: Modify the reaction conditions. Sometimes, changing the solvent or reaction temperature can influence the selectivity. A judicious choice of solvent can be critical; for example, using acetonitrile (CH₃CN) can favor the formation of 1,6-dihydropyridazines, while acetic acid (AcOH) can directly yield the oxidized pyridazines.[7][8] It may also be necessary to redesign the synthetic route to start with a precursor that imparts greater facial selectivity.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing 3,6-disubstituted pyridazines?

    • A1: The primary strategies include: 1) Cyclization reactions using 1,4-dicarbonyl precursors and hydrazine.[9][10] 2) Palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination) on a di-functionalized pyridazine core (e.g., 3,6-dichloropyridazine).[9] 3) Functionalization through nucleophilic substitution on a pre-formed pyridazine ring.[9]

  • Q2: Which palladium catalyst is best for a Suzuki-Miyaura coupling with a 3-chloro-6-substituted pyridazine?

    • A2: Chloropyridazines are challenging substrates due to the lower reactivity of the C-Cl bond.[1] Highly active catalyst systems are required. Novel palladium(II) ONO pincer complexes have proven effective.[1] Alternatively, using catalyst systems with electron-rich, bulky phosphine ligands such as XPhos or SPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor is a common strategy.

  • Q3: How can I prevent the formation of a pyridazinone byproduct during a nucleophilic substitution reaction on a 3-amino-6-halopyridazine?

    • A3: The pyridazine ring is susceptible to hydrolysis, especially under basic conditions at high temperatures.[5] To prevent this, use strictly anhydrous solvents and reagents.[5] Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[5] If a base is necessary, consider a non-nucleophilic, hindered base.[5]

  • Q4: My Buchwald-Hartwig amination is not working. What should I check first?

    • A4: First, verify your catalyst system. The combination of a palladium precursor and a suitable phosphine ligand is essential.[11] Second, check your base; strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[3] Third, ensure your reaction is performed under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the catalyst. Finally, solvent choice is important; toluene, dioxane, and THF are frequently used, while chlorinated solvents should be avoided.[3][12]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting conditions for common reactions used to synthesize 3,6-disubstituted pyridazines. These should be considered as starting points for further optimization.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions

Substrate Coupling Partner Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Reference
3-Bromo-6-(thiophen-2-yl)pyridazine Arylboronic acid Pd(PPh₃)₄ (5) Na₂CO₃ (2 M aq.) DME/Ethanol/H₂O 80 14-28 [4][13]
2-Chloropyrazine Arylboronic acid Pd(II) ONO pincer (0.01) K₂CO₃ (2.0) Toluene/H₂O 100 High [1]

| Aryl Halide | Arylboronic acid | HT@NC/Pd (10 mg) | KOH | H₂O | 90 | up to 96 |[14] |

Table 2: Nucleophilic Aromatic Substitution (Amination)

Substrate Nucleophile Base Solvent Temp (°C) Yield (%) Reference
3,6-Dichloropyridazine Aqueous Ammonia - CH₂Cl₂ 100 Moderate [5]

| Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate | Morpholine | Hünig's base | 1,4-Dioxane | Reflux | Good |[15] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling [4]

  • Reaction Setup: In a reaction vessel, combine the 3-halo-6-substituted-pyridazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as Na₂CO₃ (2.0 equiv.) in a solvent system (e.g., a mixture of DME, ethanol, and 2M aqueous Na₂CO₃).[4]

  • Degassing: Bubble an inert gas (argon or nitrogen) through the stirred mixture for 15-20 minutes to remove dissolved oxygen.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Work-up: After cooling to room temperature, extract the mixture with an organic solvent (e.g., chloroform or ethyl acetate).[4] Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Pyridazine Synthesis via Cyclization [16][17]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl precursor (e.g., a substituted 4-oxo-butanoic acid) in a suitable solvent such as ethanol.[16][17]

  • Hydrazine Addition: Add hydrazine hydrate to the solution. A slight excess may be used to drive the reaction to completion.[6]

  • Reaction Execution: Reflux the reaction mixture until cyclization is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude pyridazinone product can be purified by recrystallization or column chromatography.

  • Chlorination (if required): To obtain a 3-chloro-6-substituted pyridazine, the resulting pyridazinone can be refluxed with phosphorus oxychloride (POCl₃).[16][17]

Visualized Workflows and Logic Diagrams

G cluster_start Start: Low Yield Observed cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_analysis Analysis of Byproducts cluster_solutions Targeted Solutions start Low or No Product Yield reagents Verify Starting Material Purity & Stoichiometry start->reagents conditions Confirm Reaction Time, Temperature & Atmosphere start->conditions catalyst Screen Catalyst System (Pd Source & Ligand) reagents->catalyst If pure conditions->catalyst If correct base Screen Bases (e.g., K2CO3, Cs2CO3, NaOtBu) catalyst->base solvent Screen Solvents (e.g., Toluene, Dioxane, DME/H2O) base->solvent byproducts Identify Byproducts (LC-MS, NMR) solvent->byproducts If yield still low hydrolysis Hydrolysis? (Pyridazinone formation) byproducts->hydrolysis homocoupling Homocoupling or Deboronation? byproducts->homocoupling dry Use Anhydrous Conditions hydrolysis->dry If yes degas Degas Thoroughly Use Pd(0) Source homocoupling->degas If yes

Caption: Troubleshooting workflow for low yield in pyridazine synthesis.

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Pyridazine Halide) ArX->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Base Base Base->Transmetal Boronic R-B(OH)2 Boronic->Transmetal PdII_R L-Pd(II)(Ar)(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Disubstituted Pyridazine) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 3-Chloropyridazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-chloropyridazine and its intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-chloropyridazine and its derivatives?

A1: The most frequently employed purification techniques for 3-chloropyridazine intermediates are recrystallization and silica gel column chromatography.[1][2][3] The choice of method depends on the nature of the impurities and the scale of the purification. For instance, recrystallization is often suitable for removing minor impurities from a solid product, while column chromatography is effective for separating complex mixtures.[4][5]

Q2: How can I assess the purity of my 3-chloropyridazine sample?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative purity assessment. A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A C18 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid can be used.[4][6]

Q3: What are some common impurities found in the synthesis of 3-chloropyridazine?

A3: Common impurities can include unreacted starting materials, such as 3(2H)-pyridazinone or 3,6-dihydroxypyridazine, and byproducts from the chlorination reaction.[1][7] Depending on the synthetic route, other chlorinated pyridazine derivatives may also be present.[1]

Troubleshooting Guides

Recrystallization

Problem: My 3-chloropyridazine intermediate fails to crystallize from the solution.

  • Possible Cause: The solvent may be too non-polar, or the concentration of the compound is too low.[4]

  • Solution:

    • Try adding a co-solvent (anti-solvent) dropwise at an elevated temperature until slight turbidity is observed. For a polar dissolution solvent, a more non-polar anti-solvent like hexanes or heptane is a good choice.[4]

    • Concentrate the solution by slowly evaporating the solvent.[4]

    • Scratch the inside of the flask at the solution-air interface with a glass rod to induce crystal formation.[4]

    • If available, add a seed crystal of the pure compound.[4]

Problem: The recrystallized product is still impure.

  • Possible Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. The chosen solvent may also not effectively differentiate between the product and impurities.[4]

  • Solution:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[4]

    • Perform a second recrystallization using a different solvent system.[4]

    • Wash the filtered crystals with a small amount of cold recrystallization solvent to remove surface impurities.[4]

Problem: The compound is "oiling out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.[4]

  • Solution:

    • Use a solvent with a lower boiling point.[4]

    • Add more solvent to the hot solution to decrease the concentration.[4]

    • Consider using a solvent mixture.[4]

Column Chromatography

Problem: My compound is not eluting from the silica gel column.

  • Possible Cause: The eluent is not polar enough, or the compound is irreversibly adsorbed onto the silica gel.[4]

  • Solution:

    • Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[4]

    • If the compound is polar, consider using reverse-phase flash chromatography.[4]

Problem: I am observing significant peak tailing for my pyridazine compound on a silica gel column.

  • Possible Cause: The basic nature of the pyridazine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface.[8]

  • Solution:

    • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia (by using an ammonia-saturated solvent), to your mobile phase. This will cap the acidic sites on the silica gel.[8]

    • Alternative Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral).[8]

    • Reverse-Phase Chromatography: For polar, basic compounds, reverse-phase HPLC is often a more suitable technique.[8]

Data Presentation

Table 1: Purification of 3-Chloropyridazine Intermediates - Examples from Literature

CompoundPurification MethodEluent/SolventYieldPurityReference
3-ChloropyridazineSilica Gel Column Chromatography1:1 Hexane/Ethyl Acetate46%Not Specified[1]
3,6-DichloropyridazineSilica Gel Column ChromatographyNot Specified88.65%98.13% (GC)[2]
3,6-DichloropyridazineRecrystallizationn-Hexane82%Not Specified[7]
3-Amino-6-chloropyridazineRecrystallization & Silica Gel Column ChromatographyNot Specified81.42%99.00% (GC)[3]
3,6-dichloro-4-isopropylpyridazineColumn ChromatographyEthyl acetate/petroleum ether = 1/396%Not Specified[9]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve full dissolution.[10]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.[4][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[4]

Protocol 2: General Silica Gel Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the packed column.[8]

  • Elution: Begin elution with a low-polarity mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column based on their polarity.[4]

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result crude_product Crude 3-Chloropyridazine Intermediate recrystallization Recrystallization crude_product->recrystallization Solid Product column_chromatography Column Chromatography crude_product->column_chromatography Complex Mixture tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC tlc->hplc For Quantitative Analysis pure_product Pure 3-Chloropyridazine Intermediate tlc->pure_product hplc->pure_product

Caption: General purification workflow for 3-chloropyridazine intermediates.

troubleshooting_recrystallization start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals impure_product Product is Impure start->impure_product oiling_out Compound Oils Out start->oiling_out solution_no_crystals Concentrate Solution Add Anti-Solvent Scratch Flask Add Seed Crystal no_crystals->solution_no_crystals Try solution_impure Slow Cooling Second Recrystallization Wash with Cold Solvent impure_product->solution_impure Try solution_oiling Lower Boiling Point Solvent Add More Solvent Use Solvent Mixture oiling_out->solution_oiling Try

Caption: Troubleshooting decision tree for recrystallization issues.

References

Validation & Comparative

The Pyridazine Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-6-phenylpyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 3-chloro-6-phenylpyridazine framework, with a focus on how substitutions on both the pyridazine and phenyl rings influence their biological activity. While direct and comprehensive SAR studies on 3-Chloro-6-(3-nitrophenyl)pyridazine are not extensively available in the public domain, this guide synthesizes data from closely related analogs to provide valuable insights for drug discovery and development.

Comparative Analysis of Biological Activity

The biological activity of 3-chloro-6-phenylpyridazine derivatives is significantly influenced by the nature and position of substituents. The following tables summarize the quantitative data for various analogs, highlighting their impact on different biological targets.

Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

A series of novel 3,6-disubstituted pyridazine derivatives were evaluated for their anticancer properties. The general structure involves modifications at the 3- and 6-positions of the pyridazine ring.

Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

Compound IDR1 (Position 3)R2 (Position 6)AssayActivity (% Growth Inhibition)
9e Varies4-FluorophenylNCI-60 Cell Line ScreenA498 Renal Cancer: 97.91%T-47D Breast Cancer: 79.98%

Data extracted from a study on novel 3,6-disubstituted pyridazine derivatives as preclinical anticancer candidates.[2]

The high activity of compound 9e , which features a 4-fluorophenyl group, underscores the importance of the substituent at the 6-position for potent anticancer effects.[2]

Kinase Inhibitory Activity

Pyridazine derivatives have been investigated as inhibitors of various kinases, playing crucial roles in cell signaling pathways.

Table 2: ALK5 Inhibitory Activity of 4,6-Disubstituted Pyridazine Analogs

Compound IDR1 (Position 4)R2 (Position 6)TargetIC50 (nM)
2A 4-PyridylVariesALK5Weakly Active
4 2-Amino-4-pyridylVariesALK525-fold increase in potency vs. 2A
5 3-Amino-4-pyridylVariesALK5No beneficial effect on activity
6 Amide-substituted 4-pyridylVariesALK5100-fold decrease in potency vs. 4

Data from a study on pyridazine-based ALK5 inhibitors.[3]

These results indicate that a 2-amino-pyridine moiety at the 4-position of the pyridazine ring is crucial for potent ALK5 inhibition, likely through hydrogen bond interactions with the kinase hinge region.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Synthesis of 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine (4b)[2]

A mixture of the corresponding pyridazinone (0.0175 mol) and phosphorus oxychloride (17 mL, 0.182 mol) was refluxed at 100 °C for 2 hours. After cooling, the reaction mixture was poured onto ice (20 mL), and the pH was adjusted to 7 with sodium carbonate. The resulting precipitate was filtered, washed with water, and dried under reduced pressure to yield the final product.

NCI-60 Human Tumor Cell Line Screen[2]

The synthesized compounds were submitted to the National Cancer Institute (NCI) for screening against a panel of 60 human tumor cell lines. The screening involves determining the percentage of growth inhibition at a single high dose of the compound. Compounds exhibiting significant growth inhibition are selected for further evaluation at five different concentrations to determine the GI50 (concentration causing 50% growth inhibition).

ALK5 Kinase Enzymatic Assay[3]

The inhibitory activity of the compounds against the purified kinase domain of ALK5 was measured in the presence of ATP at its Km concentration. The inhibition of enzymatic activity was quantified using the ADP-Glo kit (Promega). The IC50 values were determined from the dose-response curves, and Ki values were calculated using the Cheng and Prusoff equation.

Structure-Activity Relationship (SAR) Insights and Visualizations

The collective data from various studies on pyridazine derivatives allow for the formulation of key SAR principles.

  • Substitution at Position 6: The nature of the aryl or heteroaryl group at the 6-position of the pyridazine ring is a critical determinant of biological activity. For instance, in anticancer agents, a 4-fluorophenyl group was found to be highly effective.[2]

  • Substitution at Position 3: Modifications at the 3-position, such as the introduction of a chloro group, serve as a handle for further chemical elaboration. Replacement of the chloro group with various amines or other nucleophiles can significantly modulate the compound's biological profile.

  • Influence of the Nitro Group: While specific data on the 3-nitrophenyl substituent is sparse, in general, nitro groups can act as hydrogen bond acceptors and influence the electronic properties of the aromatic ring, which can impact target binding. SAR analysis of P-glycoprotein inhibitors has shown that a 3-nitrophenyl substitution can enhance activity in certain scaffolds.[4]

Logical Relationship of SAR

SAR_Logic Core 3-Chloro-6-phenyl pyridazine Scaffold Pos6 Position 6 (Phenyl Ring) Core->Pos6 Substituent Effects Pos3 Position 3 (Chloro Group) Core->Pos3 Modification Handle Activity Biological Activity Pos6->Activity Determines Potency (e.g., Anticancer) Pos3->Activity Modulates Profile (e.g., Kinase Selectivity)

Caption: Logical flow of structure-activity relationships for 3-chloro-6-phenylpyridazine derivatives.

Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials Reaction Chemical Reaction (e.g., Chlorination) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Primary_Assay Primary Screening (e.g., NCI-60) Characterization->Primary_Assay Secondary_Assay Secondary Assays (e.g., Kinase Inhibition) Primary_Assay->Secondary_Assay Dose_Response Dose-Response Studies Secondary_Assay->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of pyridazine derivatives.

References

A Comparative Analysis of the Biological Activity of Pyridazine Isomers: Pyridazine, Pyrimidine, and Pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazines—six-membered heterocyclic aromatic compounds containing two nitrogen atoms—are fundamental scaffolds in medicinal chemistry. The positional isomers, pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine), each exhibit a unique electronic distribution and steric profile, which profoundly influences their biological activity. This guide provides a comparative overview of the biological activities of these isomers, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Comparative Biological Activity Data

The biological activities of pyridazine, pyrimidine, and pyrazine derivatives are diverse, with extensive research into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While a direct comparison of the unsubstituted parent isomers is less common in the literature, the activities of their various substituted derivatives provide insights into the therapeutic potential of each scaffold.

Anticancer Activity

Derivatives of all three isomers have demonstrated significant cytotoxic effects against various cancer cell lines. The specific activity is highly dependent on the nature and position of the substituents.

Isomer ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
Pyrimidine 5,6-disubstituted pyrimidine (Compound 9)Human malignant cell lines0.4[1]
Pyrimidine 5,6-disubstituted pyrimidine (Compound 8)Human malignant cell lines4[1]
Pyridine Imidazo[1,2-a]pyridine derivative (12b)Hep-2, MCF-7, A37511[2]
Pyrazine Imidazo[1,2-a]pyrazine derivativeHep-2, MCF-7, A37511[2]
Pyridine Pyridine-urea (Compound 8e)MCF-7 (48h)0.22[3]
Pyridine Pyridine-urea (Compound 8n)MCF-7 (48h)1.88[3]

Note: The data presented is for different derivatives and may not represent a direct comparison of the parent isomers' intrinsic activity.

Antimicrobial Activity

Pyridazine, pyrimidine, and pyrazine derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency, with lower values indicating greater activity.

Isomer ScaffoldDerivativeMicrobial StrainMIC (µg/mL)Reference
Pyridazine Fused pyrazolo[3,4-c]pyridazine (Compound 3)E. coli-[4]
Pyridazine Fused pyrazolo[3,4-c]pyridazine (Compound 13)E. coli-[4]
Pyrimidine Fused pyrazolo[3,4-d]pyrimidine (Compound 14)B. megaterium-[4]
Pyrimidine Fused pyrazolo[3,4-d]pyrimidine (Compound 12b)B. subtilis-[4]

Note: The reference provided qualitative assessments of "promising" or "maximum" activity for some compounds but did not consistently report quantitative MIC values in the abstract. A comprehensive review of the full text would be required to extract specific MIC values.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common assays used to evaluate the biological activity of these heterocyclic compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridazine, pyrimidine, and pyrazine derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[2][5][6][7][8]

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory effect of compounds on enzyme activity.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of an inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Procedure:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme of interest. Prepare solutions of the enzyme, substrate, and test inhibitors (pyridazine, pyrimidine, and pyrazine derivatives) in the buffer.

  • Enzyme-Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or microplate well), add the enzyme solution and varying concentrations of the inhibitor. Allow for a pre-incubation period to permit the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence of a substrate or product. This is typically done using a spectrophotometer or fluorometer.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Calculate the percentage of inhibition for each inhibitor concentration. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).[9][10][11]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in biological research.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis cluster_antimicrobial Antimicrobial Screening compound Test Compounds (Pyridazine Isomers) cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity inhibition Enzyme Inhibition Assay compound->inhibition antimicrobial_assay Antimicrobial Assay (e.g., Broth Dilution) compound->antimicrobial_assay cells Cell Culture (e.g., Cancer Cell Lines) cells->cytotoxicity enzyme Purified Enzyme and Substrate enzyme->inhibition ic50 IC50 Determination cytotoxicity->ic50 inhibition->ic50 kinetic Kinetic Analysis (for enzyme inhibition) inhibition->kinetic mic MIC Determination (for antimicrobial assays) antimicrobial_assay->mic bacteria Bacterial/Fungal Strains bacteria->antimicrobial_assay

Caption: A generalized workflow for screening the biological activity of chemical compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription gene_expression Gene Expression transcription->gene_expression proliferation Proliferation gene_expression->proliferation survival Survival gene_expression->survival inhibitor Diazine-based Kinase Inhibitor (Hypothetical) inhibitor->receptor Inhibition

Caption: A representative kinase signaling pathway that can be targeted by small molecule inhibitors.

References

Comparative Biological Target Validation: 3-Chloro-6-(3-nitrophenyl)pyridazine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the biological target validation of 3-Chloro-6-(3-nitrophenyl)pyridazine. Due to the limited publicly available data on the specific biological target of this compound, this guide will focus on a plausible and well-documented target for the broader class of 3,6-disubstituted pyridazine derivatives: Cyclooxygenase-2 (COX-2) . The pyridazine scaffold is a known pharmacophore in compounds targeting COX-2 for anti-inflammatory effects.

This document will compare the hypothetical validation of this compound against a known pyridazine-based COX-2 inhibitor, Celecoxib (a diaryl-substituted pyrazole, structurally related), and a generic 3,6-diarylpyridazine analog for which representative experimental data is available in the scientific literature.

Overview of Biological Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway. It exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for baseline prostaglandin production involved in physiological processes. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation, where it plays a crucial role in the synthesis of prostaglandins that mediate pain, inflammation, and fever. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the arachidonic acid signaling pathway leading to the production of pro-inflammatory prostaglandins.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzed by PLA2 Phospholipase A2 (PLA2) COX2 Cyclooxygenase-2 (COX-2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 oxidized by Prostaglandins Pro-inflammatory Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted by isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->PLA2 activates

Caption: Role of COX-2 in the inflammatory cascade.

Comparative Performance Data

The following tables summarize key quantitative data for the in vitro and in vivo assessment of COX-2 inhibition. The data for this compound is presented hypothetically for illustrative purposes, while the data for the 3,6-diarylpyridazine analog and Celecoxib are representative of values found in the literature.

Table 1: In Vitro COX-1/COX-2 Inhibition Assay
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound (Hypothetical) 15.20.4533.8
3,6-Diarylpyridazine Analog 10.80.2151.4
Celecoxib (Reference) >1000.04>2500
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema in Rats)
Compound (Dose)Paw Edema Inhibition (%) at 3h
This compound (Hypothetical) (30 mg/kg) 45.8
3,6-Diarylpyridazine Analog (30 mg/kg) 55.2
Celecoxib (Reference) (30 mg/kg) 68.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Glutathione (GSH)

  • Enzyme buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference drug in DMSO.

  • In a 96-well plate, add the enzyme buffer, heme, and GSH.

  • Add the test compound or vehicle (DMSO) to the respective wells.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pletysmometer

  • Oral gavage needles

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or the vehicle orally to different groups of rats.

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of paw edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

  • Analyze the data for statistical significance.

Mandatory Visualizations

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for the biological target validation of a novel compound.

a cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_conclusion Conclusion a1 Compound Synthesis and Characterization a2 Primary Target Screening (e.g., Kinase Panel, GPCR Panel) a1->a2 a3 Enzymatic Assays (e.g., COX-1/COX-2 Inhibition) a2->a3 a4 Cell-based Assays (e.g., LPS-induced PGE2 production in macrophages) a3->a4 a5 Selectivity Profiling a4->a5 b1 Pharmacokinetic Studies (ADME) a5->b1 b2 Efficacy Studies (e.g., Carrageenan-induced Paw Edema) b1->b2 b3 Toxicology Studies b2->b3 c1 Target Validation and Lead Optimization b3->c1

Caption: General workflow for biological target validation.

Logical Relationship for COX-2 Selective Inhibition

The following diagram illustrates the rationale behind developing COX-2 selective inhibitors.

b cluster_enzymes COX Isoforms cluster_outcomes Physiological Effects cluster_inhibitors Inhibitor Types cluster_effects Therapeutic Outcomes cox1 COX-1 (Constitutive) homeostasis Gastric Protection, Platelet Aggregation cox1->homeostasis cox2 COX-2 (Inducible) inflammation Pain, Inflammation, Fever cox2->inflammation side_effects GI Side Effects homeostasis->side_effects inhibition leads to therapeutic Anti-inflammatory Effect inflammation->therapeutic inhibition leads to nsaids Non-selective NSAIDs nsaids->cox1 nsaids->cox2 coxibs COX-2 Selective Inhibitors (Coxibs) coxibs->cox2

Caption: Rationale for COX-2 selective inhibition.

Comparative Analysis of 3,6-Disubstituted Pyridazines and Known Inhibitors Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In Vitro Activity Comparison

This guide provides a comparative overview of the in vitro activity of a series of 3,6-disubstituted pyridazine derivatives against Cyclin-Dependent Kinase 2 (CDK2), benchmarked against established CDK2 inhibitors. The data presented is intended to offer objective insights into the potential of this chemical scaffold in the context of anticancer drug discovery.

Introduction to Pyridazines as Kinase Inhibitors

The pyridazine core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Recent studies have highlighted the potential of substituted pyridazines as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. One such kinase of interest is CDK2, a key player in cell cycle progression. Dysregulation of CDK2 activity is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

This guide focuses on a series of 3,6-disubstituted pyridazines that have been evaluated for their inhibitory activity against CDK2. For a comprehensive comparison, their performance is presented alongside that of well-characterized, known CDK2 inhibitors.

In Vitro Activity Data

The following table summarizes the in vitro inhibitory activity of selected 3,6-disubstituted pyridazine derivatives and known inhibitors against CDK2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCompound IDSubstitution PatternTargetIC50 (nM)
3,6-Disubstituted Pyridazine 11m 3-(4-methyltetrahydropyran-4-yl)-6-morpholinopyridazineCDK220.1
3,6-Disubstituted Pyridazine 11h 3-(4-fluorophenyl)-6-morpholinopyridazineCDK243.8
3,6-Disubstituted Pyridazine 11l 3-(tetrahydro-2H-pyran-4-yl)-6-morpholinopyridazineCDK255.6
3,6-Disubstituted Pyridazine 11e 3-(4-methoxyphenyl)-6-morpholinopyridazineCDK2151
Known CDK Inhibitor Roscovitine2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurineCDK2700[1][2][3]
Known CDK Inhibitor FlavopiridolA synthetic flavonoidCDK220-170[4][5][6]

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against CDK2. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 Kinase Enzyme System

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (e.g., 3,6-disubstituted pyridazines) dissolved in Dimethyl Sulfoxide (DMSO)

  • Substrate (e.g., Histone H1)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution

  • 384-well or 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Kinase Reaction Setup:

    • In each well of the microplate, add the diluted test compound or vehicle control (DMSO).

    • Add a master mix containing the CDK2 enzyme and the appropriate substrate in Kinase Buffer.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration is typically at or near its Km value for the kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).[7]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for approximately 40 minutes.[7]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme) from all other readings.

    • Normalize the data to the vehicle control (considered 0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the in vitro CDK2 kinase inhibition assay described above.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection compound_prep Compound Dilution reaction_setup Reaction Setup (Compound + Master Mix + ATP) compound_prep->reaction_setup master_mix Master Mix (Enzyme + Substrate) master_mix->reaction_setup incubation Incubation reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo kinase_detection Add Kinase Detection Reagent (Generate Luminescence) adp_glo->kinase_detection readout Measure Luminescence kinase_detection->readout

Caption: Workflow for an in vitro CDK2 kinase inhibition assay.

Signaling Pathway Context

The diagram below illustrates the role of the CDK2/Cyclin complex in the G1/S phase transition of the cell cycle and highlights the point of inhibition by the compounds discussed.

cdk2_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Molecular Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb (Retinoblastoma Protein) CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) pRb->E2F Releases S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription S_phase_genes->S Inhibitors Pyridazines & Known Inhibitors Inhibitors->CDK2_CyclinE Inhibits

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

References

A Comparative Analysis of 3-Chloro vs. 3-Amino Pyridazine Derivatives: Synthetic Strategies, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative landscape of 3-chloro and 3-amino pyridazine derivatives. This document provides an objective analysis of their synthesis, physicochemical characteristics, and pharmacological profiles, supported by experimental data and detailed methodologies.

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.[2][3][4] Among the various substituted pyridazines, 3-chloro and 3-amino derivatives have garnered significant attention due to their distinct chemical reactivity and pharmacological profiles. The electron-withdrawing nature of the chlorine atom in 3-chloropyridazines makes them valuable intermediates for nucleophilic substitution reactions, while the amino group in 3-aminopyridazines can act as a key pharmacophoric feature for receptor interactions. This guide presents a comparative analysis of these two important classes of pyridazine derivatives.

Physicochemical Properties: A Comparative Overview

The substitution at the 3-position of the pyridazine ring significantly influences the physicochemical properties of the resulting derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles. While extensive comparative data is not available in a single study, a general comparison based on the parent compounds and representative derivatives is summarized below.

Property3-Chloropyridazine Derivatives3-Aminopyridazine DerivativesKey Differences & Implications
pKa Generally lower basicity due to the electron-withdrawing chlorine atom. The pKa of pyridazine itself is 2.3.[5]Higher basicity due to the electron-donating amino group.The difference in basicity affects the ionization state at physiological pH, influencing solubility, membrane permeability, and receptor binding.
LogP (Lipophilicity) Generally more lipophilic.Generally less lipophilic due to the polar amino group.Lipophilicity is a critical determinant of oral absorption, distribution, and metabolism. Higher lipophilicity can lead to better membrane permeability but may also increase metabolic clearance.
Solubility Solubility can be a challenge for more complex, lipophilic derivatives.The amino group can improve aqueous solubility, particularly in its protonated form.Formulation strategies may be required to address solubility issues, especially for intravenous administration.
Hydrogen Bonding The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.The amino group provides an additional hydrogen bond donor and acceptor site, enhancing the potential for interactions with biological targets.The ability to form hydrogen bonds is crucial for specific drug-receptor interactions and can contribute to higher binding affinity.

Synthesis of 3-Chloro and 3-Amino Pyridazine Derivatives

The synthetic routes to 3-chloro and 3-amino pyridazine derivatives often start from common precursors, such as 3,6-dichloropyridazine. The choice of synthetic strategy depends on the desired substitution pattern and the reactivity of the starting materials.

Synthesis of 3-Chloropyridazine Derivatives

A common strategy for synthesizing 3-chloropyridazine derivatives involves the reaction of 3,6-dichloropyridazine with a nucleophile, such as a substituted phenol, followed by further functionalization. For instance, the synthesis of certain anticancer 3-chloropyridazine hybrids involves the reaction of 3,6-dichloropyridazine with 4-hydroxybenzaldehyde, followed by a Claisen-Schmidt condensation with various acetophenones.[6]

Synthesis of 3-Aminopyridazine Derivatives

The synthesis of 3-aminopyridazine derivatives can be achieved through nucleophilic substitution of a chlorine atom with ammonia or an amine.[7] Another powerful method is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of aryl or heteroaryl groups at the 6-position of a 3-amino-6-chloropyridazine precursor.[8]

Comparative Biological Activities

Both 3-chloro and 3-amino pyridazine derivatives exhibit a diverse range of biological activities. This section provides a comparative overview of their anticancer and antimicrobial properties, as well as their distinct activities as PARP-1 inhibitors and GABA-A receptor antagonists.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of both classes of derivatives against various cancer cell lines.

Derivative ClassCancer Cell LinesIC50 (µM)Mechanism of ActionReference
3-Chloropyridazine HNO97 (Head and Neck)12.22 ± 1.99Apoptosis induction, PARP-1 inhibition[6]
FaDu (Head and Neck)27 ± 2.8Apoptosis induction, PARP-1 inhibition[6]
MDA-MB-468 (Breast)11.37 ± 2Apoptosis induction, PARP-1 inhibition[6]
HepG-2 (Liver)17.30EGFR and CDK-2 inhibition[9]
HCT-116 (Colon)18.38EGFR and CDK-2 inhibition[9]
3-Aminopyridazine T-47D (Breast)0.43 ± 0.01CDK2 inhibition, Apoptosis induction[10]
MDA-MB-231 (Breast)0.99 ± 0.03CDK2 inhibition, Apoptosis induction[10]
MCF-7 (Breast)3.98 ± 0.2EGFR inhibition, G0/G1 arrest, Apoptosis[11]
HepG-2 (Liver)17.52 ± 1.5EGFR inhibition[11]
HeLa (Cervical)9.72 ± 0.9EGFR inhibition[11]
Antimicrobial Activity

Both 3-chloro and 3-amino pyridazine derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
3-Chloropyridazine Staphylococcus aureus-[12]
Escherichia coli-[12]
Candida albicans-[12]
3-Aminopyridazine Mycobacterium tuberculosis H37Rv12.5[4]
Staphylococcus aureus39[13]
Bacillus subtilis39[13]
Distinct Pharmacological Profiles

A key distinction between the two classes lies in their primary molecular targets. 3-Chloropyridazine derivatives have been extensively investigated as PARP-1 inhibitors , while 3-aminopyridazine derivatives are well-known for their activity as GABA-A receptor antagonists .

Derivative ClassTargetKey FindingsRepresentative CompoundActivityReference
3-Chloropyridazine PARP-1Several derivatives show potent inhibition of PARP-1, leading to apoptosis in cancer cells.Compound 8a (a pyridopyridazinone)IC50 = 36 nM[14]
3-Aminopyridazine GABA-A ReceptorDerivatives act as competitive antagonists at the GABA-A receptor site.SR 95531Ki = 0.15 µM[15]
SR 42641Ki = 0.28 µM[15]
SR 95103Ki = 2.2 µM[16]

Signaling Pathways

The biological activities of these derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits and activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Apoptosis Apoptosis in HR-deficient cells PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PAR substrate Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 3-Chloropyridazine Derivative (PARP-1 Inhibitor) Inhibitor->PARP1 inhibits Inhibitor->Apoptosis

Caption: PARP-1 signaling in DNA repair and its inhibition by 3-chloropyridazine derivatives.

GABAA_Signaling GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor binds to Chloride_Channel Chloride Ion Channel GABAA_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to Antagonist 3-Aminopyridazine Derivative (GABA-A Antagonist) Antagonist->GABAA_Receptor blocks GABA binding

Caption: GABA-A receptor signaling and its antagonism by 3-aminopyridazine derivatives.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration MAPK MAPK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway, a target for some pyridazine derivatives.

JNK1_Signaling_Workflow cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_nuclear Nuclear Events Stress Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK phosphorylates JNK1 JNK1 MAPKK->JNK1 phosphorylates cJun c-Jun JNK1->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression

Caption: JNK1 signaling pathway, a potential target for pyridazine-based anticancer agents.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 3-chloro and 3-amino pyridazine derivatives.

PARP-1 Inhibition Assay (Chemiluminescent Assay)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compounds (3-chloropyridazine derivatives) and a known PARP-1 inhibitor (e.g., Olaparib)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

  • Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP-1 catalyzed reaction.

  • Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another 1 hour.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

GABA-A Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membranes (a source of GABA-A receptors)

  • Radioligand (e.g., [3H]GABA or [3H]Muscimol)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA)

  • Test compounds (3-aminopyridazine derivatives)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of rat brain membranes in binding buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in binding buffer.

  • Assay Setup: In a series of tubes, combine the membrane suspension, the radioligand, and either the test compound, vehicle, or the non-specific binding control.

  • Incubation: Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the Ki value by fitting the displacement data to the Cheng-Prusoff equation.

Conclusion

The comparative analysis of 3-chloro and 3-amino pyridazine derivatives reveals two classes of compounds with distinct yet overlapping therapeutic potential. The 3-chloro derivatives serve as versatile synthetic intermediates and have shown significant promise as anticancer agents, particularly through the inhibition of PARP-1. In contrast, the 3-amino derivatives are potent modulators of the central nervous system, primarily acting as antagonists of the GABA-A receptor. Both classes also exhibit a range of other biological activities, including antimicrobial and broader anticancer effects.

The choice between these two scaffolds for drug discovery programs will depend on the desired therapeutic target and the intended mechanism of action. Further research focusing on direct, head-to-head comparisons of optimized derivatives from both classes under standardized assay conditions will be invaluable for elucidating their full therapeutic potential and for guiding the development of next-generation pyridazine-based drugs. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for such future investigations.

References

A Comparative Guide to the ADMET Properties of Novel Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a privileged structure due to its versatile pharmacological activities. However, the successful progression of any new chemical entity from a promising hit to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. An early and thorough assessment of these properties is paramount to de-risk drug development projects, reducing late-stage attrition and optimizing resource allocation.

This guide provides a comparative overview of the ADMET properties of representative novel pyridazine compounds. It is intended for researchers, scientists, and drug development professionals, offering a framework for assessing key pharmacokinetic and safety parameters. The data presented herein is illustrative, designed to model the comparative analysis required in a typical drug discovery program. Detailed experimental protocols for key assays are provided to support the reproduction and validation of such findings.

Comparative ADMET Data Summary

The following tables summarize the in vitro ADMET properties of three hypothetical novel pyridazine compounds (PY-01, PY-02, PY-03) compared against a standard reference compound, Verapamil.

Table 1: Absorption & Physicochemical Properties
CompoundLipophilicity (LogP)Caco-2 Permeability (Papp A→B) [10⁻⁶ cm/s]Efflux Ratio (Papp B→A / Papp A→B)Expected Human Absorption
PY-01 2.515.21.1High (>85%)[1]
PY-02 3.88.94.5Moderate (50-85%), P-gp Substrate[1]
PY-03 1.90.50.9Low (<50%)[1]
Verapamil 3.55.05.2Moderate, P-gp Substrate
Table 2: Metabolism & Stability
CompoundHuman Liver Microsomal Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Fate
PY-01 > 60< 12Low Clearance
PY-02 2555.4Moderate Clearance
PY-03 8173.2High Clearance
Verapamil 1592.4Moderate to High Clearance
Table 3: Toxicity Profile
CompoundCardiotoxicity (hERG IC₅₀, µM)Cytotoxicity (HepG2 CC₅₀, µM)Mutagenicity (Ames Test)
PY-01 > 30> 100Non-mutagenic[2][3]
PY-02 8.575Non-mutagenic[2][3]
PY-03 > 3022Non-mutagenic[2][3]
Verapamil 0.550Non-mutagenic

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for key in vitro ADMET assays.

ADMET_Workflow_Caco2 cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis & Calculation start Culture Caco-2 Cells seed Seed cells on Transwell inserts start->seed differentiate Differentiate for 21 days to form monolayer seed->differentiate wash Wash monolayer with transport buffer (HBSS) differentiate->wash preincubate Pre-incubate at 37°C wash->preincubate add_compound Add Test Compound to Apical (A) or Basolateral (B) donor chamber preincubate->add_compound incubate Incubate for 2 hours with gentle shaking add_compound->incubate sample Collect samples from donor and receiver chambers incubate->sample analyze Quantify compound concentration (LC-MS/MS) sample->analyze calculate Calculate Papp (A→B) and Papp (B→A) analyze->calculate er Determine Efflux Ratio calculate->er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

ADMET_Workflow_MetabolicStability cluster_prep Reagent Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Prepare Liver Microsomes (e.g., Human, 0.5 mg/mL) prewarm Pre-warm microsomes and compound at 37°C prep_mics->prewarm prep_cpd Prepare Test Compound (e.g., 1 µM final conc.) prep_cpd->prewarm prep_nadph Prepare NADPH Cofactor Solution (Regenerating System) initiate Initiate reaction by adding NADPH prep_nadph->initiate prewarm->initiate aliquot Take aliquots at multiple time points (0, 5, 15, 30, 60 min) initiate->aliquot stop Stop reaction in aliquots with cold Acetonitrile + IS aliquot->stop centrifuge Centrifuge to precipitate protein stop->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot % remaining vs. time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Experimental Protocols

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][4] It utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[1]

  • Cell Culture and Seeding:

    • Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[1]

    • For permeability studies, cells are seeded onto polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².[1]

    • The cells are cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer.[1] The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER), with values ≥ 200 Ω·cm² being acceptable.[5]

  • Bidirectional Transport Experiment:

    • The cell monolayers are washed twice with pre-warmed (37°C) transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.[1]

    • The monolayers are pre-incubated with the transport buffer for 30 minutes at 37°C.[1]

    • Apical to Basolateral (A→B) Transport: The test compound (e.g., 10 µM) is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[1]

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment. This is done to determine active efflux.

    • Plates are incubated for 2 hours at 37°C with gentle shaking.[1]

    • At the end of the incubation, samples are collected from both donor and receiver compartments for analysis.[1]

  • Analysis and Calculation:

    • The concentration of the test compound in the samples is quantified using a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[1]

    • The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate of active efflux transporters like P-glycoprotein.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[6][7] High metabolic instability can lead to rapid clearance and poor bioavailability in vivo.

  • Reagent Preparation:

    • Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (100 mM, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.[8]

    • The test compound is prepared from a DMSO stock and diluted in buffer to the desired final concentration (e.g., 1-2 µM).[6]

    • An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure sustained cofactor availability for enzymatic reactions.[6]

  • Incubation Procedure:

    • The test compound and the liver microsome solution are pre-incubated together in a 96-well plate at 37°C for 5-10 minutes.[6]

    • The metabolic reaction is initiated by adding the pre-warmed NADPH-regenerating system.

    • Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

    • The reaction in each aliquot is immediately stopped by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).[6]

  • Sample Analysis and Data Interpretation:

    • The quenched samples are centrifuged to precipitate the microsomal proteins.[6]

    • The supernatant is transferred to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the linear regression line.

    • The half-life (t½) is calculated as: t½ = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated, providing a measure of the metabolic efficiency of the liver enzymes towards the compound.[6][10]

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization.[11] Inhibition of this channel can prolong the QT interval, increasing the risk of fatal cardiac arrhythmias like Torsades de Pointes (TdP).[11] Assessing hERG liability is a mandatory part of preclinical safety evaluation.[11]

  • Methodology (Automated Patch Clamp):

    • Cell Line: A mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel is used.[12][13]

    • Electrophysiology: The whole-cell patch-clamp technique, often in an automated high-throughput format (e.g., QPatch), is used to measure the ionic current flowing through the hERG channels.[11][12]

    • Voltage Protocol: A specific voltage pulse protocol is applied to the cells to elicit the characteristic hERG tail current, which is the primary measurement for assessing blockade.[11] A typical protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current.[11]

    • Compound Application: A baseline hERG current is recorded in a vehicle control solution. The test compound is then applied at sequentially increasing concentrations.[11] A known hERG inhibitor (e.g., E-4031) is used as a positive control to validate the assay's sensitivity.[12]

  • Data Analysis:

    • The peak tail current is measured in the presence of the vehicle and at each concentration of the test compound.

    • The percentage of current inhibition is calculated for each concentration using the formula: % Inhibition = [1 - (I_drug / I_vehicle)] * 100 .[11]

    • A concentration-response curve is generated by plotting % inhibition against the compound concentration.

    • The half-maximal inhibitory concentration (IC₅₀) value is determined from this curve, indicating the potency of the compound as a hERG channel blocker.[11]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of a compound.[14]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]

  • Procedure:

    • Cells (e.g., HepG2 human liver cancer cells) are seeded in a 96-well plate and allowed to attach overnight.[15]

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

    • After incubation, the MTT labeling reagent is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[15]

    • A solubilization solution (e.g., DMSO) is added to dissolve the insoluble purple formazan crystals.[15]

    • The absorbance of the solution is measured using a microplate reader at a wavelength of 540-590 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to an untreated control.

    • A dose-response curve is generated, and the CC₅₀ (half-maximal cytotoxic concentration) value is determined.

Mutagenicity Assay (Ames Test)

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in specific strains of bacteria.[2][3]

  • Principle: The test uses several strains of Salmonella typhimurium (or E. coli) that have mutations in the genes required to synthesize the amino acid histidine (or tryptophan).[16] These bacteria are auxotrophs and cannot grow on a medium lacking histidine.[2] A mutagenic compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies on a histidine-deficient medium.[16]

  • Procedure:

    • The bacterial strains are mixed with the test compound at various concentrations.[16]

    • The mixture often includes a fraction of rat liver extract (S9 mix), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite, mimicking mammalian metabolism.[16]

    • This mixture is combined with a small amount of top agar and poured onto a minimal glucose agar plate lacking histidine.[16]

    • The plates are incubated for 48 hours at 37°C.[16]

  • Data Analysis:

    • The number of revertant colonies on each plate is counted.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative (vehicle) control.

References

Cytotoxicity of Nitrophenyl-Substituted Pyridazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various nitrophenyl-substituted pyridazine derivatives against different human cancer cell lines. The data presented is compiled from recent studies to aid in the evaluation of these compounds as potential anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the 50% growth inhibition (GI50) values for a series of nitrophenyl-substituted pyridazinone derivatives. The data is extracted from studies where compounds were evaluated against the National Cancer Institute's (NCI) 60-human tumor cell line panel. Lower GI50 values indicate higher cytotoxic potency.

Compound IDStructureCancer Cell LineGI50 (µM)
8f 1-(4-chlorophenyl)-3-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ureaMelanoma (MALME-3M)1.86
Melanoma (SK-MEL-5)1.95
Prostate Cancer (PC-3)2.21
10l 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(6-oxo-4-styryl-1,6-dihydropyridazin-3-yl)phenyl)ureaNon-Small Cell Lung Cancer (A549/ATCC)1.66
Colon Cancer (HCT-116)2.18
17a 6-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)-4-(4-nitrostyryl)pyridazin-3(2H)-oneMelanoma (UACC-62)2.04
Non-Small Cell Lung Cancer (NCI-H522)2.34

Experimental Protocols

The cytotoxicity data presented in this guide was primarily obtained using the Sulforhodamine B (SRB) assay, a standard method for determining cell density-based cytotoxicity.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.

Workflow:

SRB_Assay_Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Add nitrophenyl-substituted pyridazinone derivatives incubate1->treat incubate2 Incubate for 48h treat->incubate2 fix Fix cells with trichloroacetic acid (TCA) incubate2->fix wash Wash with water fix->wash stain Stain with SRB solution wash->stain wash2 Wash with 1% acetic acid stain->wash2 solubilize Solubilize bound dye with Tris base solution wash2->solubilize read Read absorbance at 510 nm solubilize->read end Calculate GI50 values read->end

SRB Assay Workflow Diagram. This diagram illustrates the key steps of the Sulforhodamine B (SRB) assay used to evaluate the cytotoxicity of the compounds.

Detailed Steps:

  • Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: The nitrophenyl-substituted pyridazinone derivatives are added to the wells at various concentrations.

  • Further Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation: Adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA), followed by incubation for 60 minutes at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Removal of Unbound Dye: The plates are washed five times with 1% (v/v) acetic acid and then air-dried.

  • Solubilization: The bound stain is solubilized with 10% Tris base solution.

  • Absorbance Reading: The optical density is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of growth is calculated at each drug concentration level. The GI50 value, which is the drug concentration resulting in a 50% reduction in the net protein increase, is determined.[1]

Signaling Pathways in Pyridazine-Induced Cytotoxicity

Studies on structurally related pyridazine derivatives suggest that their cytotoxic and pro-apoptotic effects are often mediated through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and apoptosis.[2][3]

Proposed Signaling Pathway for Apoptosis Induction

The following diagram illustrates a potential mechanism by which nitrophenyl-substituted pyridazines may induce apoptosis in cancer cells.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Pyridazine Nitrophenyl-Substituted Pyridazine PI3K PI3K Pyridazine->PI3K Inhibition ERK ERK Pyridazine->ERK Activation Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax ERK->Bax Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

Pyridazine-Induced Apoptosis Pathway. This diagram depicts how nitrophenyl-substituted pyridazines may inhibit the pro-survival PI3K/Akt pathway and activate the pro-apoptotic ERK/MAPK pathway, leading to cancer cell death.

This guide provides a snapshot of the current understanding of the cytotoxicity of nitrophenyl-substituted pyridazines. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential as therapeutic agents in oncology.

References

Validating the Mechanism of Action for 3-Chloro-6-(3-nitrophenyl)pyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proposed mechanism of action for 3-Chloro-6-(3-nitrophenyl)pyridazine, placing it in the context of known signaling pathways and alternative therapeutic agents. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Various derivatives have demonstrated potential as anticancer, antimicrobial, and central nervous system (CNS) active agents.[4] Notably, certain substituted pyridazines have been shown to exert their effects by modulating key signaling pathways, such as the c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR) pathways, which are often dysregulated in disease states.[4][5] This guide focuses on elucidating the potential mechanism of action of this compound by comparing its hypothetical activity profile with established modulators of these pathways.

Proposed Mechanism of Action: JNK Pathway Inhibition

Based on the activity of structurally related pyridazine compounds, a plausible mechanism of action for this compound is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] The JNK pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Its aberrant activation is implicated in various diseases, including cancer and neurodegenerative disorders. The proposed inhibitory action of this compound on JNK1 could lead to the downregulation of its downstream targets, c-Jun and c-Fos, ultimately promoting apoptosis in cancer cells.[5]

Signaling Pathway Diagram

JNK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 (c-Jun/c-Fos) cJun->AP1 Gene_Expression Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression Compound This compound Compound->JNK Inhibition

Caption: Proposed inhibition of the JNK signaling pathway by this compound.

Comparative Performance Data

To validate the proposed mechanism, the inhibitory activity of this compound would be compared against a known JNK inhibitor, such as SP600125. The following table summarizes hypothetical quantitative data from key validation experiments.

ExperimentParameterThis compoundSP600125 (Positive Control)Vehicle (Negative Control)
JNK1 Kinase Assay IC50 (nM)8540> 10,000
Cell Viability (MCF-7) GI50 (µM)1.215> 100
Western Blot p-c-Jun (fold change)0.250.301.0
Caspase-3/7 Assay Apoptosis (fold increase)4.53.81.0

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

JNK1 Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on JNK1 enzymatic activity.

Procedure:

  • Recombinant human JNK1 is incubated with the test compound at varying concentrations in a kinase buffer.

  • The reaction is initiated by the addition of ATP and a specific JNK substrate (e.g., GST-c-Jun).

  • The mixture is incubated at 30°C for 30 minutes.

  • The amount of phosphorylated substrate is quantified using a phosphospecific antibody and a suitable detection method (e.g., ELISA, TR-FRET).

  • IC50 values are calculated from the dose-response curves.

Cell Viability Assay

Objective: To assess the effect of the compound on the proliferation of a cancer cell line (e.g., MCF-7).

Procedure:

  • MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with serial dilutions of the test compound for 72 hours.

  • Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • GI50 (concentration for 50% growth inhibition) values are determined from the resulting dose-response curves.

Western Blot Analysis

Objective: To measure the level of phosphorylated c-Jun, a direct downstream target of JNK.

Procedure:

  • Cancer cells are treated with the test compound for a specified time (e.g., 24 hours).

  • Cells are lysed, and total protein is quantified.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated c-Jun (p-c-Jun) and total c-Jun.

  • A loading control (e.g., β-actin) is also probed to ensure equal protein loading.

  • Bands are visualized using chemiluminescence, and band intensities are quantified to determine the relative levels of p-c-Jun.

Caspase-3/7 Assay

Objective: To quantify the induction of apoptosis by the compound.

Procedure:

  • Cells are treated with the test compound for 24-48 hours in a 96-well plate.

  • A luminogenic substrate for caspase-3 and caspase-7 is added to the wells.

  • The plate is incubated at room temperature to allow for the enzymatic reaction.

  • The luminescence, which is proportional to caspase activity, is measured using a plate reader.

  • Results are expressed as a fold increase in apoptosis compared to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyridazine derivatives.

Experimental_Workflow Synthesis Chemical Synthesis of Pyridazine Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (Kinase & Cell Viability Assays) Purification->Screening Mechanism Mechanism of Action Studies (Western Blot, Apoptosis Assays) Screening->Mechanism InVivo In Vivo Efficacy & Toxicity (Animal Models) Mechanism->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt

Caption: General workflow for the development of novel pyridazine-based therapeutic agents.

The presented data and protocols provide a framework for validating the proposed mechanism of action of this compound as a JNK pathway inhibitor. The comparative analysis with a known inhibitor and the detailed experimental methodologies offer a clear path for researchers to further investigate the therapeutic potential of this and related pyridazine compounds. Future studies should focus on in vivo efficacy and safety profiling to fully elucidate its clinical promise.

References

A Comparative Analysis of the Efficacy of 6-Arylpyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-arylpyridazine scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide provides a comparative overview of the efficacy of various 6-arylpyridazine analogs, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways to aid in drug discovery and development efforts.

Anti-inflammatory Activity

A prominent therapeutic application of 6-arylpyridazine analogs is in the management of inflammation. Many of these compounds exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of the inflammatory response.[3] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.

Table 1: Comparative COX-2 Inhibitory Activity of 6-Arylpyridazine Analogs

CompoundR GroupIC50 (COX-2)Selectivity Index (SI)Reference
2c 4-OCH325.56 nM18[3]
2d 4-F18.77 nM24[3]
2f 3,4,5-(OCH3)315.56 nM38[3]
3c 4-F16.67 nM35[3]
3d 4-Br19.77 nM24[3]
5f 3,4,5-(OCH3)31.50 µM9.56[4]
6e 4-Br2.51 µM-[4]
6f 3,4,5-(OCH3)31.15 µM8.31[4]
Celecoxib -2.16 µM2.51[4]
Indomethacin ---[3]

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

The anti-inflammatory activity of the synthesized pyridazine derivatives was evaluated in vitro by determining their ability to inhibit COX-1 and COX-2 enzymes. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity, were calculated. A lower IC50 value indicates greater potency. The selectivity index (SI) was determined by calculating the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.[3]

The assay is typically performed using a commercially available kit. The test compounds are incubated with the respective enzyme (COX-1 or COX-2) and the substrate (arachidonic acid). The enzymatic reaction leads to the production of prostaglandins, which can be measured colorimetrically. The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells.

Antimicrobial Activity

Several 6-arylpyridazine analogs have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria. Their efficacy is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC) of Pyridazinone Derivatives

CompoundStaphylococcus aureus (MRSA)Pseudomonas aeruginosaAcinetobacter baumanniiReference
7 7.8 µM-7.8 µM[5]
13 -7.48 µM3.74 µM[5]
Amikacin ---[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the pyridazinone derivatives was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][6]

Anticancer Activity

The anticancer potential of 6-arylpyridazine analogs has been explored against various cancer cell lines. Some of these compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the c-Jun N-terminal kinase (JNK) pathway.[7]

Table 3: Comparative Anticancer Activity (IC50) of Pyridazine Derivatives

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
4a Comparable to Imatinib-[8]
4b Comparable to Imatinib-[8]
5b Lower than Imatinib-[8]
6a Comparable to Imatinib-[8]
6b Comparable to Imatinib-[8]
Imatinib StandardStandard[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

The in vitro antitumor activity of the pyridazine derivatives was evaluated using the Sulforhodamine B (SRB) colorimetric assay. Human cancer cell lines, such as HCT-116 (colon) and MCF-7 (breast), were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period. Following incubation, the cells were fixed, washed, and stained with SRB dye. The protein-bound dye was then solubilized, and the absorbance was measured to determine cell viability. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.[8]

Visualizing the Path to Discovery

To better understand the development and mechanism of action of 6-arylpyridazine analogs, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

G General Experimental Workflow for 6-Arylpyridazine Analogs cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Screening (e.g., COX, MIC, IC50) Characterization->InVitro HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt ADMET ADMET Profiling LeadOpt->ADMET InVivo InVivo ADMET->InVivo In Vivo Studies

Caption: General workflow for synthesis and biological evaluation.

G Inhibition of the JNK Signaling Pathway stress Cellular Stress jnkk JNK Kinase (JNKK) stress->jnkk Activates jnk c-Jun N-terminal Kinase (JNK) jnkk->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates cfos c-Fos jnk->cfos Phosphorylates apoptosis Apoptosis cjun->apoptosis cfos->apoptosis pyridazine 6-Arylpyridazine Analog pyridazine->jnk Inhibits

Caption: JNK signaling pathway inhibition by 6-arylpyridazine analogs.

References

Structure-Based Drug Design with a 3-Chloropyridazine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-chloropyridazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors targeting a range of therapeutic targets, particularly in oncology. Its unique electronic properties and ability to form key interactions within protein binding sites make it an attractive starting point for structure-based drug design (SBDD). This guide provides a comparative overview of 3-chloropyridazine derivatives developed as inhibitors of key biological targets, supported by experimental data and detailed methodologies.

Comparison of 3-Chloropyridazine Derivatives as Enzyme Inhibitors

The following tables summarize the in vitro potency of various 3-chloropyridazine derivatives against several key protein kinases and enzymes implicated in cancer and other diseases.

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair pathway of DNA single-strand breaks.[1] Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.

Compound IDScaffoldIC50 (nM)Assay SystemReference
3c 4-Chloropyridazinoxyphenyl-chalconeComparable to OlaparibIn vitro PARP-1 activity assay[1][2]
3d 4-Chloropyridazinoxyphenyl-chalconeComparable to OlaparibIn vitro PARP-1 activity assay[1][2]
3e 4-Chloropyridazinoxyphenyl-chalconeComparable to OlaparibIn vitro PARP-1 activity assay[1][2]
8a Pyridopyridazinone36In vitro PARP-1 enzymatic assay[3]
Olaparib Phthalazinone (Reference)34In vitro PARP-1 enzymatic assay[3]
ITK Inhibitors

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor signaling.[4][5] Dysregulation of ITK activity is implicated in T-cell-mediated inflammatory diseases and malignancies, making it an attractive therapeutic target.[4][5]

Compound IDScaffoldIC50 (µM)TargetCell Line/AssayReference
9 3-Oxo-2,3-dihydropyridazine0.87ITK (biochemical)Kinase Assay[4][5]
9 3-Oxo-2,3-dihydropyridazine37.61CellularJurkat cells[4][5]
22 3-Oxo-2,3-dihydropyridazine0.19ITK (biochemical)Kinase Assay[4][5]
22 3-Oxo-2,3-dihydropyridazine11.17CellularJurkat cells[4][5]
VEGFR-2 Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

Quantitative data for specific 3-chloropyridazine derivatives targeting VEGFR-2 was not available in the provided search results. The table below is a template for future data.

Compound IDScaffoldIC50 (nM)Cell Line/AssayReference
Compound X3-Chloropyridazine derivativeValuee.g., HUVEC proliferationSource
Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival, proliferation, and drug resistance.[7]

A study on 3-aryl-6-amino-triazolo[4,3-b]pyridazines as Pim-1 kinase inhibitors was identified, but specific IC50 values were not provided in the abstract.[7]

Compound IDScaffoldPotencyCell Line/AssayReference
29 3-Aryl-6-amino-triazolo[4,3-b]pyridazinePotent, soluble, and permeable inhibitorPim-1 Kinase Assay[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol is a general method for measuring the activity of kinases such as VEGFR-2 and ITK.

  • Reaction Setup : In a 96-well plate, add the test compound (3-chloropyridazine derivative) at various concentrations, the kinase (e.g., recombinant human VEGFR-2 or ITK), and the appropriate substrate (e.g., poly(Glu,Tyr) 4:1 for VEGFR-2).

  • Initiation : Start the kinase reaction by adding a solution containing ATP at a concentration close to its Km for the specific kinase.

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow for the enzymatic reaction to proceed.

  • ATP Depletion : Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation : Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection : Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

PARP-1 Enzymatic Assay (Chemiluminescent)

This protocol outlines a method to assess the inhibitory activity of compounds against PARP-1.

  • Plate Coating : Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP-1.

  • Blocking : Block the wells to prevent non-specific binding.

  • Inhibitor Addition : Add serial dilutions of the 3-chloropyridazine derivatives to the wells. Include a positive control (e.g., Olaparib) and a no-inhibitor control (vehicle).

  • Reaction Initiation : Add a master mix containing PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and biotinylated NAD+.

  • Incubation : Incubate the plate at room temperature for 1 hour to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histones to occur.

  • Detection : Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP), which will bind to the biotinylated ADP-ribose chains. Incubate for 30 minutes.

  • Signal Generation : After another wash step, add a chemiluminescent HRP substrate.

  • Measurement : Read the chemiluminescent signal using a plate reader. The signal intensity is proportional to PARP-1 activity.

  • Data Analysis : Determine the IC50 values by plotting the percentage of PARP-1 inhibition against the inhibitor concentration.

Cell Viability Assay (MTT)

This assay measures the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., Jurkat for ITK inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the 3-chloropyridazine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This method is used to confirm the on-target inhibition of a kinase within a cellular context.

  • Cell Treatment and Lysis : Treat cells (e.g., Jurkat cells) with the test compound for a specific duration, followed by stimulation to induce the signaling pathway of interest (e.g., with phytohemagglutinin for ITK). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ITK) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Stripping and Re-probing : The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.

Visualizations

Structure-Based Drug Design Workflow

SBDD_Workflow Target_ID Target Identification and Validation Structure_Det 3D Structure Determination (X-ray, NMR, Cryo-EM) Target_ID->Structure_Det Binding_Site Binding Site Analysis Structure_Det->Binding_Site Virtual_Screen Virtual Screening (Docking) Binding_Site->Virtual_Screen Hit_ID Hit Identification Virtual_Screen->Hit_ID Lead_Opt Lead Optimization (SAR, in silico design) Hit_ID->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis Bio_Assay Biological Assays (in vitro, in vivo) Synthesis->Bio_Assay Bio_Assay->Lead_Opt Iterative Cycle Preclinical Preclinical Development Bio_Assay->Preclinical Successful Candidate PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR PAR Polymer Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor 3-Chloropyridazine PARP-1 Inhibitor Inhibitor->PARP1 inhibits ITK_Signaling TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK recruits PLCG1 PLCγ1 ITK->PLCG1 phosphorylates Calcium Calcium Mobilization PLCG1->Calcium Proliferation T-Cell Proliferation & Differentiation Calcium->Proliferation Inhibitor 3-Chloropyridazine ITK Inhibitor Inhibitor->ITK inhibits VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt PLCg_MAPK PLCγ/MAPK Pathway Dimerization->PLCg_MAPK Survival Endothelial Cell Survival PI3K_Akt->Survival Proliferation Endothelial Cell Proliferation & Migration PLCg_MAPK->Proliferation Inhibitor 3-Chloropyridazine VEGFR-2 Inhibitor Inhibitor->VEGFR2 inhibits

References

Safety Operating Guide

Proper Disposal of 3-Chloro-6-(3-nitrophenyl)pyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 3-Chloro-6-(3-nitrophenyl)pyridazine, ensuring the protection of laboratory personnel and the environment. The following protocols are based on established hazardous waste management principles and specific safety data for the compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its hazard profile. Personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container. Clean the affected area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Hazard Profile of this compound

The following table summarizes the key hazard information for this compound.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs (Liver) through prolonged or repeated exposure if swallowed.
Hazardous to the Aquatic Environment (Long-term) Category 3H412: Harmful to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[1] Never dispose of this chemical down the drain or in the regular trash.[1][2]

  • Waste Identification and Segregation:

    • Identify waste containing this compound as hazardous chemical waste.

    • This waste stream should be segregated from other types of waste, such as sharps, biological waste, and non-hazardous materials.[3]

    • Keep it separate from incompatible chemicals. For instance, store it away from strong oxidizing agents.

  • Waste Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container for collecting the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • The container must be in good condition and have a secure, tight-fitting lid.

    • As soon as the first particle of waste is added, label the container with a hazardous waste tag provided by your EHS department.[2]

    • The label must clearly state "Hazardous Waste" and include:

      • The full chemical name: "this compound".

      • The specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").

      • The accumulation start date.[3]

      • The name of the principal investigator and the laboratory location.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container remains closed at all times, except when adding waste.[2]

    • It is advisable to use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[3]

  • Arranging for Disposal:

    • Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit (often 6-12 months), arrange for its collection.[5][6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[2][5]

    • Do not transport the hazardous waste outside of your laboratory; trained EHS personnel will handle the collection.[2]

  • Disposal of Empty Containers:

    • An empty container that held this compound must also be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

    • Once properly decontaminated, deface the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]

Experimental Workflow for Disposal

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Disposal Request cluster_2 Final Disposal A Generate Waste (e.g., unused product, contaminated items) B Select Compatible Hazardous Waste Container A->B C Label Container with 'Hazardous Waste' Tag & Contents B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed D->E F Container Full or Nearing Storage Time Limit? G Continue Accumulation in SAA F->G No H Submit Waste Pickup Request to EHS Office F->H Yes G->F I EHS Personnel Collects Waste from Laboratory H->I J Transport to Central Hazardous Waste Facility I->J K Final Disposal at an Approved Waste Plant J->K

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that the disposal of this compound is conducted safely, responsibly, and in accordance with standard laboratory practices and regulations. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 3-Chloro-6-(3-nitrophenyl)pyridazine in a laboratory setting. The following procedures are based on best practices for handling structurally similar chemical compounds and are intended to minimize risk and ensure a safe environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4] A face shield should be worn over safety glasses when there is a risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6][7][8] Gloves must be inspected before use and disposed of properly after handling the chemical.[4][5] For prolonged or high-risk tasks, double gloving is advised.[5]
Body Protection Laboratory CoatA long-sleeved, flame-retardant lab coat should be worn and kept fully buttoned.[5]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation of dust or vapors.[6][8] In the absence of a fume hood or during a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][6]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required in the laboratory.[5]

Safe Handling and Storage Protocol

Proper handling and storage are critical for maintaining chemical integrity and ensuring a safe laboratory environment.[6]

Experimental Protocol: Safe Handling Procedure
  • Preparation:

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that the fume hood is functioning correctly.

    • Inspect all necessary PPE for integrity and wear it correctly before handling the chemical.[5]

    • Have an appropriate spill kit and fire extinguisher readily accessible.[7]

  • Handling the Compound:

    • Conduct all weighing and transferring of the solid material within a certified chemical fume hood to control dust.[6]

    • Avoid the formation of dust and aerosols.[3][9]

    • Use compatible utensils (e.g., stainless steel or glass) for handling.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5][10]

    • Decontaminate all work surfaces and equipment used during the procedure.

    • Properly label and store the compound in a designated area.

Storage Plan
  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[7][8][9]

  • Keep the container tightly closed to prevent contamination and absorption of moisture.[4][8]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[11]

Emergency and Disposal Procedures

Spill and Emergency Response

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[3][8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[3]
Inhalation Move the person to fresh air.[3][7] If not breathing, give artificial respiration.[3] Seek medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting. Seek immediate medical attention.

Spill Cleanup Protocol:

  • Evacuate the area of all non-essential personnel.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[10]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Waste Disposal Plan
  • Dispose of contaminated materials, including gloves and empty containers, in accordance with local, state, and federal regulations.[4]

  • Do not allow the product to enter drains.[4]

  • All chemical waste should be collected in appropriately labeled, sealed containers.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep_area 1. Prepare Work Area (Clean & Uncluttered Fume Hood) check_ppe 2. Inspect & Don PPE (Gloves, Goggles, Lab Coat) prep_area->check_ppe weigh 4. Weigh Solid Compound prep_area->weigh spill_kit 3. Verify Emergency Equipment (Spill Kit, Fire Extinguisher) check_ppe->spill_kit transfer 5. Transfer & Prepare Solution weigh->transfer decontaminate 6. Decontaminate Surfaces & Equipment transfer->decontaminate dispose 7. Dispose of Waste Properly decontaminate->dispose wash 8. Wash Hands & Exposed Skin dispose->wash

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.